AGI-24512
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXODVWKUOZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)C3=CC=CC=C3)N4CCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AGI-24512 in MTAP-Deleted Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-24512 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine salvage pathway. In cancers characterized by the homozygous deletion of the Methylthioadenosine Phosphorylase (MTAP) gene, this compound exhibits synthetic lethality, leading to targeted anti-proliferative effects. This guide elucidates the intricate mechanism of action of this compound in this specific cancer subtype, detailing the molecular cascade from MAT2A inhibition to the induction of DNA damage and cell death. Quantitative data from preclinical studies are presented in structured tables, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and comprehensive understanding of this compound's therapeutic potential.
Introduction to MTAP Deletion and Synthetic Lethality
The homozygous co-deletion of the Cyclin-Dependent Kinase Inhibitor 2A (CDKN2A) and the adjacent MTAP gene is a frequent event in a significant portion of human cancers. While the loss of the tumor suppressor CDKN2A provides a clear growth advantage, the concurrent loss of MTAP creates a unique metabolic vulnerability. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the accumulation of MTA creates a dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, which is primarily catalyzed by MAT2A. This sets the stage for a synthetic lethal therapeutic strategy, where the inhibition of MAT2A is selectively toxic to cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.
The Core Mechanism of Action of this compound
This compound is a small molecule inhibitor that potently and selectively targets the enzymatic activity of MAT2A.[1][2] The mechanism of action in MTAP-deleted cancers can be delineated into a sequential cascade of molecular events:
-
Inhibition of MAT2A and Reduction of SAM Levels: this compound directly inhibits MAT2A, leading to a significant and dose-dependent decrease in the intracellular concentration of SAM.[1][3]
-
Synergistic Inhibition of PRMT5: In MTAP-deleted cells, the accumulation of MTA already partially inhibits Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that utilizes SAM to catalyze the symmetric dimethylation of arginine residues on various protein substrates. The this compound-induced reduction in SAM levels further exacerbates the inhibition of PRMT5, as PRMT5 activity is highly dependent on SAM availability.
-
Disruption of mRNA Splicing: A primary consequence of reduced PRMT5 activity is the perturbation of mRNA splicing. PRMT5 is essential for the proper assembly and function of the spliceosome. Its inhibition leads to widespread splicing defects, including intron retention and exon skipping.
-
Induction of DNA Damage: The disruption of normal splicing patterns, particularly in genes involved in DNA repair pathways, leads to the accumulation of DNA damage. This compound treatment has been shown to significantly increase levels of DNA damage markers, such as phosphorylated histone H2AX (γH2AX).[1]
-
Anti-proliferative Effects and Cell Death: The culmination of these events—metabolic stress, splicing catastrophe, and genomic instability—triggers cell cycle arrest and ultimately leads to the selective death of MTAP-deleted cancer cells. This compound demonstrates potent anti-proliferative activity in MTAP-deleted cancer cell lines.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| MAT2A Enzymatic IC50 | 8 nM | Biochemical Assay | [1][2] |
| SAM Levels IC50 | 100 nM | HCT116 MTAP-/- | [1][3] |
| Cell Proliferation IC50 | ~100 nM | HCT116 MTAP-/- | [4] |
| PRMT5 Activity (SDMA) IC50 | 95 nM | HCT116 MTAP-/- | [1] |
Table 2: Pharmacodynamic Effects of this compound in MTAP-deleted Cells
| Biomarker | Effect | Method of Detection | Reference |
| S-adenosylmethionine (SAM) | Dose-dependent decrease | LC-MS/MS | [3] |
| Symmetric Dimethylarginine (SDMA) | Dose-dependent decrease | Western Blot | [1] |
| Phospho-H2AX (γH2AX) | Significant increase | Western Blot, Immunofluorescence | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding: Seed MTAP-deleted and MTAP-wildtype cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for SDMA and γH2AX
This protocol is for assessing the levels of PRMT5 activity and DNA damage.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SDMA (e.g., anti-symmetric di-methyl arginine antibody) and γH2AX (e.g., anti-phospho-Histone H2A.X Ser139 antibody) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Measurement of Intracellular SAM and MTA Levels by LC-MS/MS
This protocol outlines the procedure for quantifying key metabolites.
-
Metabolite Extraction: Plate cells and treat with this compound. At the end of the treatment, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant and dry it under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in an appropriate solvent. Inject the samples onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a C18 column for separation.
-
Data Acquisition: Monitor the transitions for SAM and MTA using multiple reaction monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of SAM and MTA to quantify the absolute levels in the samples. Normalize the metabolite levels to cell number or protein concentration.
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key concepts.
References
An In-Depth Technical Guide to the Structure-Activity Relationship of AGI-24512, a Potent MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AGI-24512, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). This compound serves as a critical tool compound for understanding the therapeutic potential of MAT2A inhibition in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This document details the quantitative SAR data, experimental methodologies, and the underlying signaling pathways.
Core Structure and Pharmacophore
This compound belongs to a class of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. The core scaffold and key points of modification (R-groups) are crucial for its interaction with the allosteric binding site of MAT2A. Structure-based drug design has been instrumental in the optimization of this series, leading to the discovery of this compound and its analogs.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of substitutions at various positions on MAT2A enzymatic inhibition and cellular activity.
Table 1: R3 Group Exploration and Key Analogs of this compound
| Compound | R3 Substitution | MAT2A IC50 (μM) | HCT116 MTAP-/- SAM IC50 (μM) | HCT116 MTAP-/- Proliferation IC50 (μM) |
| This compound | 3-hydroxyphenyl | 0.008 | 0.100 | 0.100 |
| 16 | phenyl | 0.150 | - | - |
| 17 | 4-pyridyl | 0.160 | - | - |
| 18 | thiazole | >25 | - | - |
| 19 | 3-pyrazolyl | 0.035 | 0.110 | 0.130 |
Data extracted from Konteatis Z, et al. J Med Chem. 2021.[1]
Table 2: R1 Group Modification for Improved Pharmacokinetics
| Compound | R1 Substitution | MAT2A IC50 (μM) | Human Liver Microsomal Stability (ER) |
| This compound | piperidine | 0.008 | - |
| 20 | 4-fluoropiperidine | 0.007 | 0.72 |
| 21 | 3,3-difluoropiperidine | 0.009 | 0.70 |
| 22 | 4,4-difluoropiperidine | 0.006 | 0.68 |
| 23 | N-methylpiperazine | 0.015 | 0.85 |
| 24 | phenyl | 0.012 | 0.54 |
| AGI-25696 | phenyl | 0.005 | 0.16 |
Data extracted from Konteatis Z, et al. J Med Chem. 2021.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP (Adenosine triphosphate)
-
L-Methionine
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM TCEP
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Test compounds (solubilized in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay plate wells.
-
Prepare a master mix containing MAT2A enzyme in the assay buffer.
-
Add the MAT2A enzyme solution to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Prepare a substrate solution containing ATP and L-Methionine in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular S-adenosylmethionine (SAM) Level Assay
This assay measures the intracellular concentration of SAM in response to treatment with a MAT2A inhibitor.
Cell Line:
-
HCT116 MTAP-/- human colon carcinoma cells
Materials:
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Seed HCT116 MTAP-/- cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).
-
Centrifuge the samples to pellet cellular debris.
-
Analyze the supernatant containing the metabolites by LC-MS/MS to quantify the levels of SAM.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Calculate the percent reduction in SAM levels for each compound concentration and determine the IC50 value.[2]
Cell Proliferation Assay
This assay determines the effect of MAT2A inhibitors on the growth of cancer cells.
Cell Line:
-
HCT116 MTAP-/- human colon carcinoma cells
Materials:
-
Complete cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom assay plates
Procedure:
-
Seed HCT116 MTAP-/- cells in 96-well plates at a low density.
-
Allow the cells to attach for 24 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a prolonged period (e.g., 96 hours) to allow for multiple cell doublings.[2]
-
At the end of the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general workflow for its evaluation.
Caption: Signaling pathway of MAT2A inhibition by this compound.
Caption: General experimental workflow for this compound development.
Caption: Logical relationships in the SAR of this compound.
Conclusion
The development of this compound has provided significant insights into the structural requirements for potent and selective MAT2A inhibition. The SAR data clearly indicates that a 3-hydroxyphenyl group at the R3 position is critical for high enzymatic potency, while modifications at the R1 position, such as replacing the piperidine with a phenyl group, can significantly improve pharmacokinetic properties. This compound and its analogs are invaluable chemical probes for elucidating the role of MAT2A in MTAP-deleted cancers and for the development of novel therapeutics targeting this synthetic lethal interaction.
References
AGI-24512: A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of a Potent MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AGI-24512, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A). The discovery of this compound represents a key milestone in the development of targeted therapies for cancers harboring a specific genetic vulnerability. This guide details its discovery via structure-based design, its unique mechanism of action, a plausible synthetic pathway, and the experimental protocols used for its characterization.
Discovery Process: From Fragment to Potent Inhibitor
The discovery of this compound was driven by a modern drug discovery paradigm that began with fragment screening and evolved through iterative, structure-guided design.[1] The overarching goal was to identify a therapeutic agent exploiting the synthetic lethal relationship between the enzyme MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 15% of all human cancers.[2][3]
The process began by screening a fragment library to identify low-molecular-weight compounds with detectable binding to MAT2A.[4] An initial fragment hit was optimized into a more potent lead compound, which was found to bind to a novel allosteric pocket on the MAT2A enzyme.[4][5]
X-ray crystallography of this lead compound bound to MAT2A revealed a key, protein-bound water molecule within the allosteric site.[2][4] The critical insight in the design of this compound was the hypothesis that displacing this water molecule with a functional group on the inhibitor could significantly enhance binding affinity.[4][5] This led to the rational design and synthesis of analogues, culminating in this compound, which features a phenol substituent strategically positioned to replace this water interaction.[5] This modification resulted in a substantial improvement in enzymatic potency.[5]
While this compound proved to be a highly potent and valuable in vitro tool, subsequent pharmacokinetic assessments revealed poor oral absorption and a short half-life in rats.[4][5] Metabolite identification studies indicated that the piperidine ring was a primary metabolic liability.[4][5] This finding guided the next stage of optimization, ultimately leading to the development of the clinical candidate AG-270.[1][4]
Mechanism of Action
This compound is a substrate-noncompetitive inhibitor of MAT2A.[5] It binds to an allosteric site distinct from the active site where the substrates ATP and L-methionine bind.[4][5]
The binding of this compound to the allosteric pocket traps the reaction product, S-adenosyl methionine (SAM), within the enzyme's active site, preventing its release.[1][2] This non-classical mechanism effectively shuts down the enzyme's catalytic cycle. The primary consequence is a dose-dependent decrease in intracellular SAM levels.[6]
This reduction in SAM is particularly detrimental to cancer cells with MTAP deletion. In normal cells, MTAP recycles a metabolite (MTA) back into the methionine salvage pathway. In MTAP-deleted cells, MTA accumulates and inhibits the activity of another enzyme, PRMT5. This makes the cancer cells uniquely dependent on MAT2A to maintain the SAM levels required for residual PRMT5 function. By inhibiting MAT2A, this compound further suppresses PRMT5 activity, leading to downstream effects including altered mRNA splicing and the induction of DNA damage, ultimately resulting in selective anti-proliferative activity.[3][6]
Plausible Chemical Synthesis
While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be conceptualized based on the described structure-activity relationship (SAR) studies. The core scaffold was likely assembled first, followed by the late-stage introduction of the key phenol substituent that defines this compound. The logical diagram below illustrates a representative, high-level retrosynthetic analysis.
A likely approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to attach the phenol group (as a boronic acid or ester) to a pre-assembled, halogenated core scaffold. This core would already contain the piperidine moiety and the central heterocyclic system, constructed through standard heterocyclic chemistry techniques.
Quantitative Data Summary
The potency of this compound has been quantified through various biochemical and cell-based assays. The key activity metrics are summarized below.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target / Cell Line | Parameter | Value (nM) | Reference(s) |
|---|---|---|---|---|
| Biochemical Assay | Recombinant MAT2A Enzyme | IC₅₀ | 8 | [6][7] |
| Cell Proliferation | HCT116 (MTAP-deleted) | IC₅₀ | 100 | [3][6] |
| Cellular Target Engagement | HCT116 (MTAP-deleted) | IC₅₀ (SAM Reduction) | 100 | [6] |
| Cellular Target Engagement | HCT116 (MTAP-deleted) | IC₅₀ (PRMT5 SDMA Marks) | 95 |[6] |
Key Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound.
Protocol 1: MAT2A Biochemical Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC₅₀ of a test compound against recombinant MAT2A enzyme by measuring the depletion of ATP.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Enzyme Solution: Dilute recombinant human MAT2A in Assay Buffer to a final concentration of 2 nM.
-
Substrate Solution: Prepare a mix of L-methionine and ATP in Assay Buffer to final concentrations of 100 µM and 10 µM, respectively.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 µM.
-
-
Assay Procedure :
-
Add 2 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well, white, solid-bottom plate.
-
Add 10 µL of the Enzyme Solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Signal Detection :
-
Stop the reaction and measure the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay (MTAP-deleted Cancer Cells)
This protocol details the measurement of a compound's anti-proliferative effect on an MTAP-deleted cancer cell line, such as HCT116 MTAP-/-.
-
Cell Culture :
-
Culture HCT116 MTAP-/- cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure :
-
Harvest cells using trypsin and seed them into a 96-well, clear-bottom cell culture plate at a density of 2,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight.
-
Prepare a 9-point, 3-fold serial dilution of this compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 96 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
Viability Measurement :
-
After the incubation period, quantify cell viability using a commercial reagent such as CellTiter-Glo® or by using a resazurin-based assay.
-
Add the reagent according to the manufacturer's instructions and measure the resulting luminescence or fluorescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition of cell proliferation relative to the vehicle-treated control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable nonlinear regression model to calculate the IC₅₀ value.
-
References
- 1. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
AGI-24512: A Noncompetitive Allosteric Inhibitor of MAT2A for Research in MTAP-Deleted Cancers
An In-Depth Technical Guide
This document provides a comprehensive technical overview of AGI-24512, a potent and selective noncompetitive allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting methionine metabolism in oncology, particularly in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers.
Introduction: The MAT2A-MTAP Synthetic Lethal Axis
Methionine adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP in most human tissues.[1] SAM is the universal methyl donor for a vast array of cellular processes, including the methylation of DNA, RNA, and proteins (such as histones), which are fundamental to epigenetic regulation and gene expression.[2][3]
In approximately 15% of all cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is co-deleted with the adjacent CDKN2A tumor suppressor gene.[4] This genetic alteration creates a unique metabolic vulnerability. The absence of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[2] This partial inhibition makes PRMT5 activity critically dependent on high concentrations of its co-substrate, SAM.[2] Consequently, inhibiting MAT2A to reduce SAM levels becomes synthetically lethal in MTAP-deleted cancer cells, providing a targeted therapeutic strategy.[2][4] this compound is a potent tool compound developed to exploit this vulnerability.[5]
Mechanism of Action of this compound
This compound functions as a highly potent, noncompetitive allosteric inhibitor of the MAT2A enzyme.[6] Structural and kinetic studies have elucidated its distinct mechanism:
-
Allosteric Binding: this compound binds to a hydrophobic pocket at the interface of the MAT2A dimer, a site distinct from the active site where ATP and methionine bind.[6][7]
-
Noncompetitive Inhibition: The inhibitor is noncompetitive with respect to both ATP and L-methionine.[6]
-
Product Trapping: The binding of this compound traps the reaction product, SAM, within the active site. It stabilizes the "closed" conformation of the enzyme's gate loop, preventing product release and thereby halting the catalytic cycle.[6][7]
This inhibition of MAT2A leads to a dose-dependent decrease in intracellular SAM levels.[6][8] The resulting SAM depletion suppresses the activity of SAM-dependent methyltransferases, most critically PRMT5 in the context of MTAP-deleted cells. This disruption of PRMT5-dependent mRNA splicing and the induction of DNA damage ultimately triggers selective anti-proliferative effects and cell death.[2][9]
Quantitative Data Presentation
The biochemical and cellular activities of this compound are summarized below. The data highlights its high potency and selectivity for MTAP-deleted cancer cells.
| Parameter | Assay Type | Cell Line / System | IC50 Value | Reference(s) |
| Enzymatic Inhibition | Biochemical Assay | Recombinant MAT2A | 8 nM | [6][8][9] |
| SAM Level Reduction | Cellular Assay | HCT116 MTAP-null | 100 nM | [6][8] |
| PRMT5 Activity Inhibition | Cellular Assay (SDMA marks) | MTAP-/- cells | 95 nM | [8] |
| Anti-Proliferative Activity | Cellular Assay (96 hours) | HCT116 MTAP-deleted | ~100 nM | [4][8] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are outlined below.
This assay quantifies the ability of this compound to inhibit the production of SAM by recombinant MAT2A.
-
Enzyme and Substrates : Use purified, recombinant human MAT2A protein. Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT. The substrates are L-methionine and Adenosine-5'-triphosphate (ATP).
-
Inhibitor Preparation : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.
-
Reaction Initiation : In a 384-well plate, add the MAT2A enzyme to wells containing the diluted inhibitor or DMSO vehicle control. Allow to pre-incubate for 15-30 minutes at room temperature.
-
Catalysis : Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine. Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection : Terminate the reaction and quantify the amount of product generated. A common method is to measure the amount of ADP produced (a co-product of the SAM cycle) using a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the effect of this compound on the viability and growth of cancer cells.
-
Cell Culture : Culture isogenic HCT116 wild-type (MTAP+/+) and HCT116 MTAP-deleted (MTAP-/-) cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO2.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (typically from 1 nM to 10 µM) or DMSO vehicle control.
-
Incubation : Incubate the plates for 96 hours.
-
Viability Measurement : Measure cell viability using a reagent such as CellTiter-Glo®, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : Normalize the luminescence readings to the DMSO-treated control wells. Plot the normalized viability against the logarithm of inhibitor concentration to calculate the IC50 value for each cell line.
This protocol details the measurement of the target biomarker (SAM) and a pharmacodynamic biomarker of PRMT5 inhibition (SDMA).
-
Cell Treatment and Lysis : Seed HCT116 MTAP-/- cells and treat with a serial dilution of this compound for 24-72 hours.
-
For SAM Quantification :
-
Metabolite Extraction : Aspirate the media, wash cells with ice-cold PBS, and add an ice-cold extraction solvent (e.g., 80:20 methanol:water). Scrape the cells, collect the lysate, and centrifuge to pellet protein and debris.
-
LC-MS/MS Analysis : Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the absolute levels of SAM.
-
-
For SDMA Quantification (Western Blot) :
-
Protein Extraction : Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Separation : Determine protein concentration using a BCA assay. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with a primary antibody specific for symmetric dimethylarginine (SDMA). Also probe for a loading control (e.g., β-actin).
-
Detection : Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : For SAM levels, calculate IC50 from the dose-response curve. For SDMA, quantify band intensity and normalize to the loading control to show dose-dependent reduction.
Pharmacokinetic Profile
Initial preclinical assessments of this compound in rats indicated poor oral absorption and a short half-life.[6][7][8] These properties make this compound an ideal in vitro tool compound for elucidating MAT2A biology and validating the therapeutic hypothesis but less suitable for extensive in vivo studies.[6] Subsequent structure-activity relationship (SAR) studies led to the development of orally bioavailable successors, such as AG-270, for clinical evaluation.[6]
Conclusion
This compound is a foundational tool in the study of MAT2A inhibition. As a potent, noncompetitive allosteric inhibitor, it has been instrumental in validating the synthetic lethal relationship between MAT2A and MTAP deletion. Its well-characterized biochemical and cellular profile provides a robust basis for investigating the downstream consequences of SAM depletion in cancer cells. While its pharmacokinetic properties limit its use in vivo, the data generated with this compound has paved the way for the development of clinical-grade MAT2A inhibitors, highlighting its significance as a critical chemical probe for cancer research.
References
- 1. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | MAT2A Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
The Potent MAT2A Inhibitor AGI-24512: A Technical Deep Dive into its Impact on S-adenosylmethionine Levels and Downstream Cellular Processes
For Immediate Release
This technical guide provides an in-depth analysis of AGI-24512, a potent, allosteric inhibitor of methionine adenosyltransferase 2α (MAT2A). The focus is on its mechanism of action, specifically its effect on S-adenosylmethionine (SAM) levels, and the subsequent cellular consequences that form the basis of its therapeutic potential, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a highly potent small molecule inhibitor of MAT2A, the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in most tissues.[1] By binding to an allosteric pocket on the MAT2A enzyme, this compound noncompetitively inhibits its function, leading to a significant and dose-dependent reduction in intracellular SAM levels.[2][3] This depletion of SAM, a universal methyl group donor, disrupts critical cellular processes including protein methylation, mRNA splicing, and DNA repair, ultimately leading to anti-proliferative effects.[4] These effects are particularly pronounced in cancer cells with MTAP gene deletion, a common genetic alteration, creating a synthetic lethal therapeutic strategy.[5] While this compound itself exhibited poor pharmacokinetic properties, its characterization was instrumental in the development of clinical candidates like AG-270.[3][6]
Mechanism of Action: MAT2A Inhibition and SAM Depletion
The core mechanism of this compound revolves around the disruption of the methionine cycle. MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM).[6] SAM is a critical metabolite that serves as the principal methyl donor for a vast array of methylation reactions essential for cellular function.
This compound functions as an allosteric inhibitor.[3] Crystallography studies have confirmed that it binds to a pocket distinct from the active site, trapping the reaction product (SAM) and preventing its release, which effectively halts the enzyme's catalytic cycle.[7] This leads to a direct and substantial decrease in the cellular pool of SAM.
Quantitative Impact on SAM Levels and Cellular Proliferation
This compound demonstrates potent enzymatic and cellular activity. Its primary pharmacodynamic effect is the reduction of SAM, which correlates with its anti-proliferative action, especially in MTAP-deleted cancer cell lines.
| Parameter | Cell Line / System | Value | Reference |
| MAT2A Enzymatic Inhibition (IC₅₀) | Biochemical Assay | 8 nM | [2][3][8] |
| SAM Level Reduction (IC₅₀) | HCT116 MTAP-null cells | 100 nM | [2] |
| Anti-proliferative Activity (IC₅₀) | HCT116 MTAP-deleted cells | ~100 nM | [2][4] |
| PRMT5-mediated SDMA Inhibition (IC₅₀) | MTAP-/- cells | 95 nM | [2] |
Note: The related clinical compound AG-270 demonstrated maximal reductions in plasma SAM concentrations of 54% to 70% in a Phase 1 clinical trial, providing human context for the target's pharmacodynamic effects.[1]
Downstream Consequences of SAM Depletion
The reduction in SAM levels by this compound initiates a cascade of downstream cellular events. A key consequence is the impairment of Protein Arginine Methyltransferase 5 (PRMT5).[4] PRMT5 uses SAM to catalyze the symmetric dimethylation of arginine (SDMA) residues on various proteins, including histones and components of the spliceosome.
Inhibition of PRMT5 activity due to SAM depletion leads to:
-
Splicing Perturbations: Reduced methylation of spliceosomal proteins disrupts normal mRNA splicing.[4]
-
DNA Damage: this compound treatment has been shown to increase R-loop formation and the DNA damage marker γH2AX in MTAP-deleted cells.[2][8]
-
Cell Cycle Arrest and Apoptosis: The culmination of these defects leads to the inhibition of cell proliferation and, ultimately, cell death.[5]
This synthetic lethal relationship is particularly effective in MTAP-deleted cancers. The absence of MTAP leads to an accumulation of its substrate, methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5. The further reduction of SAM by this compound synergizes with this MTA accumulation to strongly inhibit PRMT5, a dependency that is not present in normal, MTAP-proficient cells.
Experimental Protocols
Reproducing the findings related to this compound requires specific methodologies for compound preparation and cellular assays.
Preparation of this compound Stock and Working Solutions
This compound is typically supplied as a solid. Due to its chemical properties, specific solvents are required for solubilization.
-
High-Concentration Stock Solution (for in vitro use):
-
Working Solution for Cell Culture:
-
Thaw the DMSO stock solution.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0-1 μM).
-
-
Formulation for in vivo Animal Studies (Example):
-
Prepare a stock solution in DMSO (e.g., 80 mg/mL).[8]
-
For a 1 mL final working solution, add 50 μL of the clarified DMSO stock to 400 μL of PEG300 and mix until clear.[8]
-
Add 50 μL of Tween80 to the mixture and mix until clear.[8]
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.[8]
-
This solution should be prepared fresh and used immediately.[8]
-
Cell Proliferation / Viability Assay
This protocol is a standard method to determine the IC₅₀ of this compound in cancer cell lines.
-
Cell Plating: Seed cells (e.g., HCT116 MTAP-null and MTAP-wildtype) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 μM) for a specified period, typically 96 hours.[2] Include a DMSO vehicle control.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable reagent. An example is the WST-1 reagent.[5]
-
Data Acquisition: Transfer 100 μL from each well to a new plate and measure the absorbance at 440 nm using a plate reader.[5]
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as a function of drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
This compound is a foundational tool compound that has been pivotal in validating MAT2A as a therapeutic target in MTAP-deleted cancers. Its potent and selective ability to decrease cellular S-adenosylmethionine levels directly links MAT2A inhibition to downstream anti-proliferative effects via PRMT5 impairment and subsequent induction of DNA damage. While this compound itself was hampered by poor oral absorption and a short half-life, the mechanistic insights it provided were critical for the successful design and development of orally bioavailable, next-generation MAT2A inhibitors, such as AG-270, which have advanced into clinical trials.[1][3][6] The study of this compound exemplifies a successful structure-guided design and target validation campaign in modern oncology drug discovery.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Unveiling the AGI-24512 and MAT2A Interaction: A Structural and Mechanistic Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the cocrystal structure of AGI-24512 with the methionine adenosyltransferase 2A (MAT2A) protein, a critical enzyme in cellular metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the structure-based design of MAT2A inhibitors and their therapeutic potential, particularly in the context of cancers with homozygous MTAP deletion.
Executive Summary
This compound is a potent and selective allosteric inhibitor of MAT2A. Its mechanism of action involves binding to a site at the interface of the MAT2A dimer, which stabilizes the enzyme in a conformation that traps the product, S-adenosylmethionine (SAM), within the active site. This leads to a noncompetitive inhibition of the enzyme with respect to both ATP and L-methionine. The cocrystal structure of the MAT2A-SAM-AGI-24512 ternary complex, resolved at 1.10 Å, provides a high-resolution view of the molecular interactions underpinning this inhibitory activity. This structural understanding is pivotal for the rational design of next-generation MAT2A inhibitors with improved pharmacological properties.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound-MAT2A interaction and the crystallographic analysis.
| Parameter | Value | Reference |
| PDB ID | 7KCF | |
| Resolution | 1.10 Å | |
| R-Value Work | 0.147 (Depositor) | |
| R-Value Free | 0.160 (Depositor) | |
| Experimental Method | X-RAY DIFFRACTION | |
| Organism | Homo sapiens | |
| Expression System | Escherichia coli |
Table 1: Crystallographic Data for the MAT2A·SAM·this compound Complex.
| Parameter | Value | Reference |
| Enzymatic IC₅₀ (this compound vs. MAT2A) | 8 nM | |
| Cell-Based IC₅₀ (HCT116 MTAP-deleted cells) | 100 nM | |
| PRMT5-mediated SDMA marks IC₅₀ (MTAP-/- cells) | 95 nM | |
| SAM level reduction IC₅₀ (HCT116 MTAP-null) | 100 nM |
Table 2: In Vitro and Cellular Activity of this compound.
Experimental Protocols
Protein Expression and Purification
Human MAT2A was expressed in Escherichia coli. The protein was purified using a series of chromatography steps, likely including affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography to ensure a homogenous and pure protein sample for crystallization and enzymatic assays.
Crystallization
The cocrystal structure of the MAT2A·SAM·this compound ternary complex was obtained by co-crystallizing the purified MAT2A protein in the presence of its product, S-adenosylmethionine (SAM), and the inhibitor this compound. Crystals were grown using vapor diffusion techniques, where a solution of the protein-ligand complex is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the formation of well-ordered crystals.
X-ray Diffraction Data Collection and Structure Determination
Crystallographic data for the MAT2A·SAM·this compound complex were collected at the Shanghai Synchrotron Radiation Facility. The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded. The data were processed using software such as HKL2000 or XDS. The structure was solved by molecular replacement using a previously determined MAT2A structure (PDB code 2P02) as a search model. The final structure was refined to a resolution of 1.10 Å.
Enzymatic Assays
The inhibitory activity of this compound on MAT2A was determined using an enzymatic assay. The assay measures the rate of SAM production from ATP and L-methionine. The reaction was monitored in the presence of varying concentrations of this compound to determine the IC₅₀ value. To elucidate the mechanism of inhibition, kinetic studies were performed by varying the concentrations of both ATP and L-methionine in the presence and absence of the inhibitor. These studies confirmed that this compound is a noncompetitive inhibitor with respect to both substrates.
Cell-Based Assays
The anti-proliferative activity of this compound was assessed in cancer cell lines, particularly those with a homozygous deletion of the MTAP gene. For example, HCT116 MTAP-deleted cancer cells were treated with a range of this compound concentrations for 96 hours, and cell viability was measured to determine the IC₅₀. The effect of this compound on intracellular SAM levels and the inhibition of PRMT5-mediated symmetric dimethylarginine (SDMA) marks were also quantified in these cells to confirm the on-target activity of the compound.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to an allosteric site on the MAT2A dimer, trapping SAM in the active site.
Experimental Workflow for Cocrystal Structure Determination
Caption: Workflow for determining the cocrystal structure of the MAT2A-AGI-24512 complex.
MAT2A Signaling in MTAP-Deleted Cancers
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancers.
AGI-24512: Exploiting Synthetic Lethality in MTAP-Deleted Cancers - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of synthetic lethality has emerged as a powerful strategy in oncology, offering a pathway to selectively target cancer cells while sparing their normal counterparts. This technical guide delves into the preclinical compound AGI-24512, a potent and selective inhibitor of methionine adenosyltransferase 2α (MAT2A). We explore its mechanism of action in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers, a genetic alteration prevalent in approximately 15% of all human tumors. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of the quantitative data supporting the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.
Introduction to Synthetic Lethality and the MTAP-MAT2A Axis
Synthetic lethality describes a genetic interaction where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In cancer therapy, this principle is applied by targeting a gene that is essential for the survival of cancer cells harboring a specific mutation (e.g., a tumor suppressor loss), but which is non-essential for normal cells.
A clinically significant synthetic lethal relationship exists between the deletion of the MTAP gene and the inhibition of the MAT2A enzyme. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21. MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA).[1][2]
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including protein and histone methylation.[3] The accumulation of MTA in MTAP-deleted cells competitively inhibits protein arginine methyltransferase 5 (PRMT5), a critical enzyme involved in mRNA splicing and other cellular functions. This partial inhibition of PRMT5 makes these cancer cells uniquely dependent on a steady supply of SAM, and therefore highly sensitive to the inhibition of MAT2A.[1][4]
This compound: A Potent MAT2A Inhibitor
This compound is a potent, allosteric inhibitor of MAT2A.[5][6][7] It binds to a site distinct from the substrate-binding pocket, a mechanism that prevents the release of the product, SAM, from the enzyme's active site.[8][9] This leads to a significant reduction in intracellular SAM levels.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Process | Assay System | IC50 | Reference |
| MAT2A Enzyme | Biochemical Assay | 8 nM | [5][6] |
| Cell Proliferation | HCT116 MTAP-/- Cells | 100 nM | [5][10] |
| PRMT5-mediated SDMA | HCT116 MTAP-/- Cells | 95 nM | [5] |
| SAM Level Reduction | HCT116 MTAP-/- Cells | 100 nM | [5] |
Signaling Pathways and Mechanism of Action
The inhibition of MAT2A by this compound in MTAP-deleted cancer cells triggers a cascade of events culminating in cell death. The key steps are outlined below.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture of HCT116 Isogenic Cell Lines
-
Cell Lines: HCT116 MTAP wild-type (WT) and MTAP-deleted (MTAP-/-) isogenic cell lines.
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[1][7][11]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6][11]
-
Subculturing: When cells reach 70-80% confluency, they are washed with PBS, detached using 0.05% Trypsin-EDTA, and re-plated at a 1:3 to 1:10 split ratio.[1]
-
Seeding for Assays: For experiments, cells are seeded at a density of approximately 2 x 104 cells/cm2.[6]
Cell Viability Assay
-
Seeding: HCT116 MTAP WT and MTAP-/- cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound (e.g., 0-1 µM) for 96 hours.[5]
-
Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Western Blotting for PRMT5 Activity and DNA Damage
-
Cell Lysis: Cells are treated with this compound for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Relevant primary antibodies include:
-
Anti-sDMA (symmetric dimethylarginine) to assess PRMT5 activity.
-
Anti-γH2AX (phospho-Ser139) as a marker for DNA double-strand breaks.[12]
-
Anti-PRMT5, Anti-MAT2A, and a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for DNA Damage (γH2AX Foci Formation)
-
Cell Preparation: Cells are grown on glass coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with a detergent solution (e.g., 0.3% NP-40 in PBS).[13]
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 3% BSA in PBS).[13]
-
Antibody Staining: Coverslips are incubated with a primary antibody against γH2AX, followed by incubation with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Images are captured using a fluorescence microscope.
-
Analysis: The number of distinct γH2AX foci per nucleus is quantified to assess the level of DNA double-strand breaks.[5][14]
In Vivo Xenograft Tumor Model
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used as hosts.[15]
-
Cell Implantation: HCT116 MTAP-/- cells (e.g., 3 x 106 cells) are suspended in a solution like PBS or a mixture with Matrigel and injected subcutaneously into the flank of the mice.[16][17]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and vehicle control groups. This compound or a more bioavailable analog like AG-270 is administered (e.g., orally) at specified doses and schedules.[16][18]
-
Monitoring: Tumor volume is measured regularly using digital calipers (Volume = (width)2 x length/2), and animal body weight and general health are monitored.[16]
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for sDMA or SAM level measurement).
Conclusion and Future Directions
This compound serves as a powerful preclinical tool demonstrating the viability of targeting MAT2A in MTAP-deleted cancers. The synthetic lethal interaction is robust, with a clear mechanism of action involving the reduction of SAM, subsequent partial inhibition of PRMT5, leading to splicing defects and DNA damage. The data strongly support the clinical development of MAT2A inhibitors, such as AG-270, for this genetically defined patient population.[4][9][19] Future research will likely focus on identifying biomarkers of response and resistance, as well as exploring rational combination strategies to enhance the efficacy of MAT2A inhibition. The synergy of MAT2A inhibitors with taxanes, for example, has been suggested due to the induction of mitotic defects.[1] This targeted approach exemplifies the potential of precision medicine in oncology.
References
- 1. HCT 116. Culture Collections [culturecollections.org.uk]
- 2. mohawkcollege.primo.exlibrisgroup.com [mohawkcollege.primo.exlibrisgroup.com]
- 3. search.syr.edu [search.syr.edu]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 7. elabscience.com [elabscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. preludetx.com [preludetx.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 19. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Effects of AGI-24512 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in all mammalian cells.[1][2][3] This document provides an in-depth technical overview of the downstream cellular and molecular effects of this compound treatment, with a particular focus on its synthetic lethal interaction with methylthioadenosine phosphorylase (MTAP)-deleted cancers. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MAT2A inhibition.
Mechanism of Action
This compound is a noncompetitive inhibitor with respect to both ATP and L-methionine.[4] It binds to an allosteric site on the MAT2A enzyme.[4][5] This binding event traps the reaction product, SAM, within the enzyme's active site, preventing its release and subsequent utilization in cellular methylation reactions.[5] The crystal structure of the MAT2A-SAM-AGI-24512 ternary complex has been determined, providing detailed insights into the molecular interactions governing this allosteric inhibition.[4][5]
Quantitative Analysis of this compound Activity
The inhibitory potency and cellular effects of this compound have been quantified across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| MAT2A Enzymatic Inhibition (IC50) | 8 nM | Recombinant Human MAT2A | [1][2][3] |
| Cell Proliferation Inhibition (IC50) | 100 nM | HCT116 (MTAP-deleted) | [2][6] |
| SAM Level Reduction (IC50) | 100 nM | HCT116 (MTAP-deleted) | [2][6] |
| PRMT5-mediated SDMA Mark Inhibition (IC50) | 95 nM | HCT116 (MTAP-deleted) | [2][6] |
Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various assays, demonstrating its potent and specific activity.
Signaling Pathway and Downstream Effects
The primary downstream effect of this compound is the depletion of intracellular SAM levels. This has profound consequences on cellular processes that are dependent on SAM as a methyl donor, most notably the activity of protein arginine methyltransferase 5 (PRMT5). In the context of MTAP-deleted cancers, this inhibition of the MAT2A-SAM-PRMT5 axis leads to a cascade of events culminating in selective cancer cell death.
Key Downstream Consequences:
-
Reduced PRMT5 Activity: this compound treatment leads to a significant reduction in the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.[2][6]
-
Aberrant mRNA Splicing: PRMT5 is a critical regulator of mRNA splicing. Inhibition of PRMT5 by this compound results in widespread splicing defects.
-
Induction of DNA Damage: The disruption of normal mRNA splicing and other cellular processes leads to the accumulation of DNA damage.[1][2] This is evidenced by an increase in the number of γH2AX-positive cells, a marker of DNA double-strand breaks.[2][6]
-
R-Loop Formation: this compound treatment has been shown to increase the formation of R-loops, which are three-stranded nucleic acid structures that can contribute to genomic instability.[1]
-
Inhibition of Cell Proliferation: The culmination of these downstream effects is the potent and selective inhibition of proliferation in MTAP-deleted cancer cells.[1][2][7]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's downstream effects.
MAT2A Enzymatic Assay
A colorimetric phosphate assay kit can be used to determine the enzymatic activity of MAT2A. The assay measures the amount of phosphate produced during the conversion of ATP and L-methionine to SAM.
Workflow:
Cell Viability/Proliferation Assay
Cell proliferation can be assessed using a WST-1 assay. This colorimetric assay measures the metabolic activity of viable cells.
Workflow:
Western Blotting for SDMA and γH2AX
Western blotting is a standard technique used to detect and quantify the levels of specific proteins.
Protocol Outline:
-
Cell Lysis: Prepare whole-cell lysates from treated and untreated cells.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SDMA or γH2AX.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
R-Loop Detection
Several techniques can be employed to detect R-loops, including DNA-RNA Immunoprecipitation followed by sequencing (DRIP-seq) and R-loop Chromatin Immunoprecipitation followed by sequencing (R-ChIP).
Logical Relationship:
mRNA Splicing Analysis
RNA sequencing (RNA-seq) is the gold standard for analyzing changes in mRNA splicing patterns.
Workflow:
-
RNA Extraction: Isolate total RNA from cells treated with this compound and control cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
High-Throughput Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align sequencing reads to a reference genome and use bioinformatics tools to identify and quantify alternative splicing events.
Conclusion
This compound is a potent MAT2A inhibitor with a well-defined mechanism of action. Its ability to selectively target MTAP-deleted cancer cells through the downstream inhibition of PRMT5 and subsequent induction of DNA damage and splicing defects makes it a compelling therapeutic candidate. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other MAT2A inhibitors. The continued investigation into the nuanced downstream effects of this compound will be crucial in realizing its full therapeutic potential.
References
- 1. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-ChIP for genome-wide mapping of R-loops by using catalytically inactive RNASEH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. R-ChIP for genome-wide mapping of R-loops by using catalytically inactive RNASEH1 | Springer Nature Experiments [experiments.springernature.com]
- 5. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
AGI-24512: A Technical Guide to Target Validation in Novel Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target validation of AGI-24512, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). It serves as a comprehensive resource, outlining the mechanism of action, experimental validation in relevant cancer models, and detailed protocols for key assays.
Introduction: The Rationale for Targeting MAT2A in MTAP-Deleted Cancers
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell function and survival. In a significant subset of cancers, estimated to be around 15%, the gene encoding methylthioadenosine phosphorylase (MTAP) is homozygously deleted.[1][2][3][4] This genetic alteration creates a specific metabolic vulnerability. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells exquisitely dependent on MAT2A activity to maintain sufficient SAM levels for critical cellular processes, including PRMT5-mediated mRNA splicing. The inhibition of MAT2A in this context creates a synthetic lethal phenotype, selectively targeting cancer cells while sparing normal tissues.
This compound was developed as a potent, allosteric inhibitor of MAT2A. It binds to a site distinct from the substrate-binding pocket, effectively locking the enzyme in a conformation that prevents the release of the product, SAM. This leads to a profound and sustained depletion of intracellular SAM levels, triggering a cascade of events culminating in cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from enzymatic and cellular assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzymatic Assay | Recombinant Human MAT2A | IC50 | 8 nM |
| Cellular Assay | HCT116 MTAP-/- | IC50 (Cell Proliferation) | ~100 nM |
| Cellular Assay | HCT116 MTAP-/- | IC50 (SAM Reduction) | 100 nM |
| Cellular Assay | HCT116 MTAP-/- | IC50 (SDMA Inhibition) | 95 nM |
Table 2: Selectivity of this compound in Isogenic Cell Lines
| Cell Line | MTAP Status | This compound Effect |
| HCT116 | Wild-type | Minimal effect on proliferation |
| HCT116 | MTAP-/- | Significant inhibition of proliferation |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its target validation.
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: A general workflow for the target validation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the validation of this compound.
Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HCT116 MTAP-wild-type and MTAP-deleted (-/-) human colorectal carcinoma cells
-
Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Seed HCT116 MTAP-wt and MTAP-/- cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72-96 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis for Biomarker Modulation
This protocol is for assessing the effect of this compound on downstream biomarkers of MAT2A inhibition, such as symmetric dimethylarginine (SDMA) and the DNA damage marker γH2AX.
Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-γH2AX (Ser139), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate HCT116 MTAP-/- cells and treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 48-72 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA or anti-γH2AX) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For the loading control, strip the membrane and re-probe with an anti-β-actin antibody, or run a parallel gel.
In Vivo Xenograft Tumor Model Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
HCT116 MTAP-/- cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of HCT116 MTAP-/- cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily or twice daily oral gavage). The exact dose and schedule would need to be determined from pharmacokinetic and tolerability studies.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as western blotting for biomarker modulation (as described in section 4.2) or histopathology.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
Measurement of Intracellular S-Adenosylmethionine (SAM) Levels
This protocol outlines a method for quantifying intracellular SAM levels using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
Methanol
-
Water
-
Formic acid
-
LC-MS system
Procedure:
-
Plate HCT116 MTAP-/- cells and treat with this compound for the desired time.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add a cold extraction solution (e.g., 80% methanol in water) to the cells and incubate on ice to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant by LC-MS. The separation is typically achieved on a HILIC column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
SAM is detected and quantified by mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transition for SAM.
-
A standard curve of known SAM concentrations is used for absolute quantification.
-
Normalize the SAM levels to the protein concentration or cell number of the corresponding samples.
Conclusion
The data and protocols presented in this technical guide provide a comprehensive overview of the target validation for this compound. The potent and selective inhibition of MAT2A by this compound leads to a significant anti-proliferative effect in MTAP-deleted cancer models, both in vitro and in vivo. This is achieved through the depletion of intracellular SAM, subsequent reduction in PRMT5 activity, and the induction of DNA damage. The methodologies detailed herein offer a robust framework for researchers and drug development professionals to further investigate MAT2A inhibitors and the synthetic lethal relationship with MTAP deletion in the pursuit of novel cancer therapies. Although this compound itself had limitations in terms of its pharmacokinetic properties, it served as a crucial tool molecule that paved the way for the development of orally bioavailable MAT2A inhibitors.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.syr.edu [search.syr.edu]
- 3. ideayabio.com [ideayabio.com]
- 4. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
The Role of AGI-24512 in DNA Damage and Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells. The inhibition of MAT2A by this compound has emerged as a promising anti-cancer strategy, particularly for tumors with methylthioadenosine phosphorylase (MTAP) deletion. This compound triggers a significant DNA damage response, creating a synthetic lethal environment in cancer cells. This guide provides an in-depth technical overview of the mechanisms by which this compound induces DNA damage and modulates cellular repair pathways, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound
This compound is a small molecule inhibitor of MAT2A with a high degree of potency.[1] Its primary mechanism of action is the disruption of cellular methylation processes by depleting the universal methyl donor, SAM. This depletion has profound effects on various cellular functions, including the regulation of DNA damage and repair pathways. The anti-proliferative effects of this compound are particularly pronounced in cancer cells harboring a deletion of the MTAP gene.
Core Mechanism: MAT2A Inhibition to DNA Damage
The pathway from MAT2A inhibition to the induction of DNA damage is a multi-step process primarily mediated by the downstream effector, Protein Arginine Methyltransferase 5 (PRMT5).
-
Inhibition of MAT2A by this compound: this compound directly binds to and inhibits the enzymatic activity of MAT2A.
-
Depletion of S-adenosylmethionine (SAM): This inhibition leads to a significant dose-dependent decrease in intracellular SAM levels.
-
Reduced PRMT5 Activity: PRMT5 is a critical enzyme that utilizes SAM to catalyze the symmetric dimethylation of arginine residues on both histone and non-histone proteins. The reduction in SAM availability directly curtails PRMT5's methyltransferase activity.
-
Splicing Perturbations: A key function of PRMT5 is the methylation of components of the spliceosome machinery. Reduced PRMT5 activity leads to widespread splicing defects and the retention of introns in mRNA transcripts.
-
Induction of DNA Damage: The accumulation of improperly spliced transcripts and other downstream effects of PRMT5 inhibition contribute to the generation of DNA lesions, including DNA double-strand breaks (DSBs). This is evidenced by a significant increase in the levels of phosphorylated histone H2AX (γH2AX), a sensitive marker of DSBs, in cells treated with this compound.[1]
Modulation of DNA Damage Repair Pathways
The DNA damage induced by this compound is further compounded by the concurrent suppression of key DNA damage repair (DDR) pathways, primarily Homologous Recombination (HR). This dual effect of inducing damage while hindering its repair is central to the therapeutic efficacy of this compound.
Impairment of Homologous Recombination (HR)
Homologous recombination is a major pathway for the error-free repair of DNA double-strand breaks. The inhibition of MAT2A and the subsequent reduction in PRMT5 activity lead to the downregulation of critical HR proteins.
-
Downregulation of BRCA1 and RAD51: PRMT5 has been shown to regulate the expression of key HR proteins, including BRCA1 and RAD51. Inhibition of PRMT5 leads to a decrease in the transcript and protein levels of these essential repair factors. RAD51 is a recombinase that plays a central role in the search for homology and strand invasion during HR. BRCA1 is a tumor suppressor protein that is crucial for the recruitment of RAD51 to sites of DNA damage.
-
Reduced RAD51 Foci Formation: A functional consequence of reduced BRCA1 and RAD51 levels is the impaired formation of RAD51 nuclear foci at DNA break sites, which is a key step in the initiation of HR.
Potential Impact on ATM/ATR Signaling
The ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases are master regulators of the DNA damage response, initiating signaling cascades that lead to cell cycle arrest and DNA repair. While direct studies on this compound's effect on ATM/ATR phosphorylation are limited, the known downstream effects of PRMT5 inhibition suggest a potential modulation of these pathways. PRMT5 inhibition has been shown to downregulate ATM expression. A reduction in ATM levels would likely blunt the cellular response to double-strand breaks, further sensitizing cells to the damaging effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| MAT2A Inhibition (IC50) | 8 nM | Enzymatic Assay | [1] |
| Cell Proliferation Inhibition (IC50) | 100 nM | HCT116 (MTAP-/-) | [1] |
| SAM Level Reduction (IC50) | 100 nM | HCT116 (MTAP-null) | [1] |
| PRMT5-mediated SDMA Mark Inhibition (IC50) | 95 nM | MTAP-/- cells | [1] |
Table 1: In Vitro Potency of this compound
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in DNA damage and repair.
Western Blotting for γH2AX
This protocol is for the detection and quantification of phosphorylated H2AX, a marker for DNA double-strand breaks.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensity and normalize to a loading control (e.g., total H2AX or β-actin).
Immunofluorescence for RAD51 Foci
This protocol allows for the visualization and quantification of RAD51 foci, a marker for active homologous recombination.
Materials:
-
Coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit or anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-RAD51 primary antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA strand breaks in individual cells.
Materials:
-
Microscope slides
-
Low-melting-point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells treated with this compound and resuspend in PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Imaging and Analysis: Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using specialized software. The percentage of DNA in the tail is a measure of the extent of DNA damage.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the vulnerabilities of MTAP-deleted cancers. Its ability to induce DNA damage through the inhibition of the MAT2A-PRMT5 axis, coupled with the suppression of critical DNA repair pathways like homologous recombination, creates a potent anti-tumor effect. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers working to further elucidate the role of this compound and to develop novel combination therapies that leverage its unique mode of action. Further investigation into the direct effects of this compound on ATM/ATR signaling will provide a more complete understanding of its impact on the cellular DNA damage response.
References
Methodological & Application
Application Notes and Protocols for AGI-24512 in vitro Assay in HCT116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells.[1][2][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A.[1] HCT116, a human colorectal carcinoma cell line, is a widely used model in cancer research and can be engineered to have an MTAP deletion, making it a suitable model for studying the effects of MAT2A inhibitors like this compound.[1] Inhibition of MAT2A by this compound leads to a dose-dependent decrease in intracellular SAM levels, which in turn inhibits the activity of PRMT5, a protein arginine methyltransferase. This cascade of events results in perturbations in mRNA splicing, induction of DNA damage, and ultimately, a block in the proliferation of MTAP-deleted cancer cells.[1][3]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in HCT116 cells, with a focus on cell viability, DNA damage, and measurement of intracellular SAM levels.
Data Presentation
Table 1: In vitro Activity of this compound in HCT116 Cells
| Parameter | HCT116 (MTAP-/-) | Reference |
| Cell Proliferation IC50 | 100 nM (after 96 hours) | [1] |
| PRMT5-mediated SDMA IC50 | 95 nM | [1] |
| Intracellular SAM levels IC50 | 100 nM | [1] |
| MAT2A Enzymatic IC50 | 8 nM | [1][2][4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and the general experimental workflow for its in vitro evaluation.
Caption: Signaling pathway of this compound in MTAP-deleted cells.
Caption: General experimental workflow for this compound in vitro assays.
Experimental Protocols
HCT116 Cell Culture
This protocol is based on guidelines from ATCC and other cited sources.[1][2][5]
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
Fetal Bovine Serum (FBS), heat-inactivated (ATCC® 30-2020™)
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well opaque-walled plates for viability assays
-
Coverslips and multi-well plates for immunofluorescence
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Culture:
-
Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 ml of pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium the following day to remove residual cryoprotectant.
-
-
Cell Passaging:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 ml of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 ml of complete growth medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:8).[5]
-
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, dissolve 4.00 mg of this compound (M.W. 400.45 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to the desired final concentrations. The final DMSO concentration in the cell culture should be kept below 0.5% to avoid solvent toxicity.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the manufacturer's instructions.[6][7][8][9]
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound working solutions
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µl of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Add 100 µl of medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 96 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µl of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
DNA Damage Assay (γH2AX Immunofluorescence)
This protocol is a general guideline for immunofluorescence staining.[10][11][12][13][14]
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound working solutions
-
Glass coverslips in a 12- or 24-well plate
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells on glass coverslips in a multi-well plate and allow them to attach overnight. Treat the cells with this compound at various concentrations for the desired duration (e.g., 24-48 hours).
-
Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Intracellular SAM Level Measurement (LC-MS/MS)
This is a generalized protocol for the extraction and analysis of intracellular metabolites.[15][16][17][18][19]
Materials:
-
HCT116 cells
-
This compound working solutions
-
6-well plates
-
Ice-cold PBS
-
Methanol:Acetonitrile:Water (50:30:20) extraction solvent, chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound for the desired time.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 ml of pre-chilled (-80°C) extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for 30 minutes.
-
-
Sample Preparation:
-
Centrifuge the lysates at maximum speed for 15 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable volume of LC-MS grade water or an appropriate buffer for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of S-adenosylmethionine.
-
Use a stable isotope-labeled SAM as an internal standard for accurate quantification.
-
-
Data Analysis: Normalize the SAM levels to the total protein content or cell number in a parallel well. Determine the IC50 for SAM reduction.
References
- 1. encodeproject.org [encodeproject.org]
- 2. HCT116 Human Colon Cancer Cell Culture and Bacterial Culture Conditions [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. insights.opentrons.com [insights.opentrons.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
- 14. crpr-su.se [crpr-su.se]
- 15. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of AGI-24512 IC50 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-24512 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] The inhibition of MAT2A is a promising therapeutic strategy for cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This makes these cells particularly vulnerable to further reductions in SAM levels caused by MAT2A inhibition, leading to a synthetic lethal effect.[3][4] This application note provides a summary of the IC50 values of this compound in different cancer cell lines, a detailed protocol for determining cell viability, and a schematic of the underlying signaling pathway.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, with a notable selectivity for those harboring an MTAP deletion. The half-maximal inhibitory concentration (IC50) values for cell proliferation, as well as for the inhibition of downstream targets, are summarized in the table below.
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | Cell Proliferation | 100 | [1][2] |
| HCT116 | MTAP-deleted | PRMT5-mediated SDMA marks | 95 | [1][2] |
| HCT116 | MTAP-deleted | SAM level reduction | 100 | [1][2] |
| Purified Enzyme | N/A | Biochemical Assay | 8 | [1][2] |
Signaling Pathway
This compound exerts its anti-cancer effects by targeting the MAT2A-SAM-PRMT5 axis in MTAP-deleted cancer cells. The inhibition of MAT2A leads to a depletion of the universal methyl donor SAM. In MTAP-deleted cells, the accumulation of MTA already partially inhibits PRMT5. The further reduction in SAM levels by this compound leads to a significant decrease in PRMT5 activity. This impairs the methylation of various substrates involved in critical cellular processes, including RNA splicing and DNA damage repair, ultimately leading to cell death.[1][5][6]
Experimental Protocols
Determination of Cell Viability IC50 using MTT Assay
This protocol describes a general method for determining the IC50 of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in complete culture medium. c. Count the cells and adjust the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate. d. Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability). d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Experimental Workflow Diagram
Conclusion
This compound is a potent MAT2A inhibitor with demonstrated anti-proliferative activity in MTAP-deleted cancer cells. The provided protocols and pathway information serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds. Further studies are warranted to expand the IC50 profiling of this compound across a broader range of cancer cell lines to better understand its spectrum of activity.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. probiologists.com [probiologists.com]
- 4. MAT2A | Insilico Medicine [insilico.com]
- 5. search.syr.edu [search.syr.edu]
- 6. researchgate.net [researchgate.net]
How to prepare AGI-24512 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of AGI-24512, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results.
Introduction
This compound is a small molecule inhibitor of MAT2A with an IC50 of 8 nM.[1][2] It has shown anti-proliferative activity in cancer cells with methylthioadenosine phosphorylase (MTAP) deletion.[2][3] The mechanism of action involves the inhibition of S-adenosylmethionine (SAM) production, which subsequently leads to DNA damage and apoptosis in susceptible cancer cells.[4] These notes provide essential information for the use of this compound in in vitro and in vivo studies.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Weight | 400.47 g/mol [1] |
| Formula | C₂₄H₂₄N₄O₂[1] |
| CAS Number | 2201066-53-5[1] |
| Appearance | Crystalline solid |
| Solubility | DMSO: up to 125 mg/mL (312.13 mM)[5] Insoluble in Water and Ethanol[1] |
| Storage (Powder) | 3 years at -20°C[1] |
| Storage (Stock) | 1 year at -80°C in DMSO[1] 1 month at -20°C in DMSO[1][2] |
Signaling Pathway of this compound
This compound targets a key enzyme in methionine metabolism, leading to downstream effects on cancer cells, particularly those with MTAP deletion.
Caption: this compound inhibits MAT2A, leading to reduced SAM and apoptosis in MTAP-deleted cancers.
Experimental Protocols
Preparation of this compound Stock Solution (in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of this compound and DMSO to prepare the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Formula for mass (mg): Desired Concentration (mM) x Volume (mL) x Molecular Weight (400.47 g/mol ) / 1000
-
-
Carefully weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Stock Solution Calculation Examples:
| Desired Stock Concentration | Volume of DMSO | Mass of this compound |
| 10 mM | 1 mL | 4.005 mg |
| 50 mM | 1 mL | 20.02 mg |
| 100 mM | 1 mL | 40.05 mg |
Preparation of In Vitro Working Solutions
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.
-
Add the final working solution to the cell cultures. Ensure that the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Caption: Workflow for preparing this compound for in vitro experiments.
Preparation of In Vivo Formulations
The following are examples of formulations that have been used for in vivo studies. The optimal formulation may vary depending on the animal model and route of administration. It is highly recommended to perform a small-scale formulation test for solubility and stability before preparing a large batch.
Formulation 1: Injectable Solution (Clear) [1] This formulation yields a clear solution suitable for injection.
| Component | Percentage (v/v) | Example for 1 mL |
| DMSO | 5% | 50 µL |
| PEG300 | 40% | 400 µL |
| Tween 80 | 5% | 50 µL |
| ddH₂O | 50% | 500 µL |
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 80 mg/mL).[1]
-
In a sterile tube, add the required volume of PEG300.
-
Add the this compound DMSO stock to the PEG300 and mix until the solution is clear.
-
Add the Tween 80 and mix until clear.
-
Finally, add the ddH₂O and mix thoroughly.
-
This solution should be prepared fresh and used immediately for optimal results.[1]
Formulation 2: Oral Suspension [1] This formulation creates a homogenous suspension for oral administration.
| Component | Concentration | Example for 1 mL |
| This compound | 5 mg/mL | 5 mg |
| CMC-Na Solution | As required | 1 mL |
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of Carboxymethylcellulose sodium (CMC-Na) solution.
-
Mix thoroughly to obtain a homogenous suspension.
Safety Precautions
-
This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols based on their specific experimental needs and conditions.
References
Application Notes and Protocols for AGI-24512 In Vivo Studies in Mice
Introduction
AGI-24512 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1][2] this compound has demonstrated anti-proliferative activity, particularly in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP deletion, which occurs in approximately 15% of all cancers, creates a specific metabolic vulnerability.[4] Inhibition of MAT2A by this compound depletes SAM levels, leading to reduced activity of the PRMT5/MEP50 complex, impaired mRNA splicing, and subsequent DNA damage, ultimately blocking the growth of these cancer cells.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical in vivo studies in mice to evaluate the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity of this compound.
Mechanism of Action: Targeting MTAP-Deleted Cancers
In normal cells, the enzyme MAT2A converts methionine to SAM. SAM is essential for numerous cellular processes, including the methylation of proteins and nucleic acids by methyltransferases like PRMT5. The MTAP enzyme is involved in the salvage pathway of adenine and methionine. In cancers where the MTAP gene is deleted, cells accumulate the metabolite methylthioadenosine (MTA), which partially inhibits PRMT5. This makes the cancer cells highly dependent on the remaining activity of the PRMT5 pathway for survival. This compound exploits this vulnerability. By inhibiting MAT2A, it reduces the production of SAM, further suppressing PRMT5 activity to a lethal level in MTAP-deleted cells, a classic example of synthetic lethality.
Data Presentation: Quantitative Summary
All quantitative data should be summarized for clear comparison. Below is a table of reported in vitro activity for this compound.
| Parameter | Cell Line / Assay | IC₅₀ Value | Reference |
| Enzymatic Inhibition | MAT2A Enzyme Assay | 8 nM | [1][2] |
| Anti-proliferative Activity | HCT116 (MTAP-deleted) | 100 nM | [2] |
| SAM Level Reduction | HCT116 (MTAP-deleted) | 100 nM | [2] |
| PRMT5 Activity Inhibition | HCT116 (MTAP-deleted) | 95 nM (SDMA marks) | [2] |
Experimental Protocols
General Considerations
-
Animal Models: Given the mechanism of action, the most appropriate models are xenografts of human cancer cell lines with confirmed homozygous MTAP deletion (e.g., HCT116 MTAP-/-, NCI-H1048, LU-99) implanted into immunocompromised mice (e.g., Athymic Nude, NOD/SCID, or NSG).[5][6][7]
-
Formulation and Dosing: this compound has shown poor oral absorption and a short half-life in rats.[2][4][8] Therefore, parenteral administration (intraperitoneal or intravenous) is recommended. A suitable vehicle for preclinical studies could be a mixture of DMSO, PEG300, Tween80, and ddH2O, or DMSO in corn oil.[1] All dosing solutions should be freshly prepared.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[9]
Protocol 1: In Vivo Efficacy Study
This protocol outlines a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AGI-24512 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the MAT2A inhibitor, AGI-24512. This guide focuses on addressing common solubility issues and providing detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, noncompetitive inhibitor of methionine adenosyltransferase 2α (MAT2A), with an IC50 of 8 nM.[1][2] It functions by binding to an allosteric site on the MAT2A enzyme.[3] This inhibition leads to a dose-dependent decrease in the intracellular levels of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes.[1] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, this reduction in SAM levels inhibits the function of PRMT5, leading to defects in mRNA splicing, induction of DNA damage, and ultimately, anti-proliferative effects.[4]
Q2: What are the known solubility limitations of this compound?
This compound is a hydrophobic molecule and is practically insoluble in water and ethanol.[2] It exhibits poor oral absorption and a short half-life in vivo, which presents challenges for formulation and administration.[1][3][5] Researchers may observe precipitation of the compound when diluting concentrated stock solutions in aqueous buffers or cell culture media.
Q3: How should I prepare stock solutions of this compound?
It is highly recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (DMSO).[1][2] To ensure complete dissolution, the use of fresh, high-quality DMSO is crucial, as hygroscopic (moisture-absorbing) DMSO can negatively impact solubility.[1][2] Gentle warming and sonication can also aid in the dissolution process.
Troubleshooting Guide
Issue: My this compound precipitated out of solution after dilution in my aqueous experimental buffer.
-
Possible Cause 1: High final concentration of this compound.
-
Solution: Try lowering the final concentration of this compound in your assay. The anti-proliferative IC50 in HCT116 MTAP-deleted cells is approximately 100 nM, so for many cell-based assays, high micromolar concentrations may not be necessary.[1]
-
-
Possible Cause 2: Insufficient co-solvent in the final solution.
-
Solution: For in vitro assays, ensure the final concentration of DMSO is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful of potential solvent toxicity to your cells and always include a vehicle control in your experiments.
-
-
Possible Cause 3: The aqueous buffer is not optimal.
Issue: I am observing inconsistent results in my cell-based assays.
-
Possible Cause 1: Incomplete dissolution of this compound.
-
Solution: Before adding to your cells, visually inspect the diluted this compound solution for any signs of precipitation. If present, consider preparing a fresh dilution and using gentle vortexing or sonication to ensure homogeneity.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Quantitative Data Summary
The following tables provide a summary of solubility data and recommended formulations for this compound.
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (249.71 mM) | Use of fresh, non-hygroscopic DMSO is recommended.[1] |
| DMSO | 80 mg/mL (199.76 mM) | Moisture-absorbing DMSO can reduce solubility.[2] |
| Water | Insoluble | |
| Ethanol | Insoluble | [2] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Components | Final Concentration of this compound | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not specified |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (Suspension) | Oral and intraperitoneal injection |
| 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% high-quality, fresh DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: Cell-Based Assay Dilution
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that is non-toxic to the cells (typically ≤ 0.5%).
-
Add the diluted this compound to the cells and incubate for the desired time.
Visualizations
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Addressing AGI-24512 poor oral absorption and short half-life
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AGI-24512, focusing on its primary challenges of poor oral absorption and short half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), with an IC50 of 8 nM.[1][2] It functions by binding to an allosteric site on the MAT2A enzyme.[3][4] This inhibition leads to a decrease in S-adenosylmethionine (SAM) levels, particularly in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][5] The reduction in SAM levels disrupts PRMT5-dependent mRNA splicing and induces DNA damage, ultimately blocking the proliferation of these cancer cells.[1][2][5]
Q2: What are the known pharmacokinetic challenges associated with this compound?
Initial preclinical studies in rats have shown that this compound exhibits poor oral absorption and a short half-life.[2][3][6] These characteristics can limit its in vivo efficacy and complicate the interpretation of experimental results. The piperidine ring in its structure has been identified as a potential site of metabolism, contributing to its poor stability in liver microsomes.[3][4]
Q3: Why is addressing poor oral absorption and short half-life important for my research?
Troubleshooting Guides
Issue 1: Low or inconsistent plasma concentrations of this compound after oral administration.
This is a common issue stemming from the compound's poor oral absorption. Several formulation strategies can be employed to enhance its bioavailability.
Potential Solutions & Experimental Protocols:
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, leading to improved dissolution and absorption.[7]
-
Experimental Protocol: Micronization
-
Prepare a suspension of this compound in a suitable non-solvent.
-
Use a high-pressure homogenizer or a jet mill to reduce the particle size.
-
Monitor particle size distribution using laser diffraction.
-
Collect the micronized this compound, dry it under vacuum, and formulate it into a suspension for oral gavage.
-
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution rate.[8][9]
-
Experimental Protocol: Spray Drying
-
Dissolve this compound and a suitable polymer (e.g., PVP, HPMC) in a common solvent.
-
Spray the solution into a drying chamber at a controlled temperature and flow rate.
-
The rapid evaporation of the solvent will result in a solid dispersion of this compound in the polymer.
-
Characterize the solid dispersion for amorphicity using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Formulate the resulting powder for oral administration.
-
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.[8][9]
-
Experimental Protocol: SEDDS Formulation
-
Mix this compound with a combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol).
-
Gently heat and stir the mixture until this compound is completely dissolved.
-
The resulting formulation should be a clear, isotropic liquid.
-
Upon gentle agitation in an aqueous medium (simulating gastric fluid), the SEDDS should spontaneously form a fine oil-in-water emulsion.
-
Administer the liquid SEDDS formulation directly via oral gavage.
-
-
Illustrative Data on Formulation Strategies:
| Formulation Strategy | This compound Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Crystalline Suspension | 50 | 150 | 2.0 | 600 | 5 |
| Micronized Suspension | 50 | 450 | 1.5 | 1800 | 15 |
| Amorphous Solid Dispersion | 50 | 900 | 1.0 | 4500 | 38 |
| SEDDS Formulation | 50 | 1500 | 0.5 | 9000 | 75 |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential impact of different formulation strategies and is not based on actual experimental results for this compound.
Issue 2: Rapid decline in this compound plasma concentration after administration.
This is indicative of a short biological half-life, likely due to rapid metabolism and clearance.
Potential Solutions & Experimental Protocols:
-
Prodrug Approach: While requiring chemical modification, a prodrug strategy can improve pharmacokinetic properties. For this compound, this could involve masking the metabolically labile piperidine ring.[10]
-
Conceptual Protocol: Prodrug Synthesis and Evaluation
-
Synthesize a series of ester or carbamate prodrugs of this compound at the piperidine nitrogen.
-
Evaluate the chemical stability of the prodrugs at different pH values (e.g., 1.2, 6.8, 7.4) to simulate transit through the gastrointestinal tract and physiological conditions.
-
Assess the enzymatic conversion of the prodrugs to the active this compound in plasma and liver microsomes.
-
Conduct pharmacokinetic studies in rodents with the most promising prodrug candidates to determine if the half-life is extended.
-
-
-
Co-administration with a Metabolic Inhibitor: In preclinical studies, co-administering this compound with a general cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent to which metabolism contributes to its short half-life.
-
Experimental Protocol: Metabolic Inhibition Study
-
Dose a cohort of animals with the chosen metabolic inhibitor (e.g., intraperitoneal injection) prior to this compound administration.
-
Administer this compound (intravenously or orally) to both the pre-treated and a control group.
-
Collect plasma samples at various time points and quantify this compound concentrations.
-
Compare the pharmacokinetic parameters (especially clearance and half-life) between the two groups. An increase in half-life and exposure in the pre-treated group would confirm metabolic clearance as a major factor.
-
-
Illustrative Data on Half-Life Extension Strategies:
| Administration Route | Compound | Dose (mg/kg) | Half-life (h) | Clearance (mL/min/kg) |
| Intravenous | This compound | 10 | 1.5 | 50 |
| Intravenous | This compound + Metabolic Inhibitor | 10 | 4.5 | 16.7 |
| Oral | This compound Prodrug | 20 | 6.0 | N/A |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential impact of different strategies on half-life and is not based on actual experimental results for this compound.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.
Experimental Workflow
Caption: Workflow for improving the oral bioavailability of this compound.
Logical Relationship
Caption: Relationship between this compound's challenges and potential solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with AGI-24512 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGI-24512. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), with an in vitro IC50 of approximately 8 nM.[1][2] It functions by binding to an allosteric pocket of the MAT2A enzyme, which is non-competitive with respect to the substrates ATP and L-methionine.[3] This binding traps the product, S-adenosylmethionine (SAM), within the enzyme-product complex, leading to a reduction in cellular SAM levels. The primary therapeutic rationale for this compound is to target cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. These cells are highly dependent on MAT2A for SAM production, creating a synthetic lethal relationship where inhibition of MAT2A is selectively toxic to MTAP-deleted cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How do I prepare this compound for in vitro and in vivo experiments?
-
In Vitro Stock Solutions: this compound is soluble in DMSO at concentrations up to 125 mg/mL (312.13 mM), though using an ultrasonic bath may be necessary to fully dissolve the compound.[2] For cell-based assays, a common stock solution concentration is 10 mM in 100% DMSO.
-
In Vivo Formulations: Due to its poor oral absorption and short half-life, careful formulation is required for in vivo studies.[1][2] One suggested formulation for a clear solution involves a multi-step dissolution: first in 10% DMSO, followed by 40% PEG300, then 5% Tween-80, and finally 45% saline to reach the desired concentration.[2] A suspension can be prepared using 10% DMSO and 90% (20% SBE-β-CD in saline).[2] It is recommended to prepare in vivo formulations fresh for each use.
Troubleshooting Guides
Inconsistent Results in MAT2A Enzymatic Assays
High variability or unexpected results in your MAT2A enzymatic assays can be frustrating. This guide addresses common issues and provides potential solutions.
Problem: High variability in IC50 values for this compound.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to minimize well-to-well variability. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeater pipette to add reagents quickly and consistently across the plate. Ensure the time between adding the final reagent and reading the plate is the same for all plates. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). |
| Substrate Depletion | Ensure that the reaction is in the linear range with respect to time and enzyme concentration. If the reaction proceeds too quickly, reduce the enzyme concentration or the incubation time. |
Experimental Protocol: MAT2A Enzymatic Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.[5][6][7]
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a 5x stock.
-
Prepare stock solutions of ATP and L-Methionine.
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute in 1x Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of the master mix (containing Assay Buffer, ATP, and L-Methionine) to each well.
-
Add a small volume (e.g., 100 nL) of the diluted this compound or DMSO control to the appropriate wells and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of MAT2A enzyme (e.g., 20 µg/mL final concentration).
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and detect the generated phosphate by adding 50 µL of a colorimetric detection reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the absorbance at 620-630 nm.
-
-
Data Analysis:
-
Subtract the blank (no enzyme) reading from all other values.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Logical Workflow for Troubleshooting MAT2A Enzymatic Assays
References
Optimizing AGI-24512 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AGI-24512 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with an IC50 of 8 nM.[1][2][3] It functions as an allosteric, noncompetitive inhibitor with respect to both ATP and L-methionine.[4] this compound binds to a site on the MAT2A enzyme that is distinct from the active site, which traps the reaction product, S-adenosylmethionine (SAM), within the enzyme complex.[4][5] This leads to a dose-dependent decrease in intracellular SAM levels.[1] The reduction in SAM availability subsequently inhibits the activity of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is highly dependent on SAM for its function.[6] Inhibition of PRMT5 disrupts mRNA splicing, leading to an accumulation of DNA damage and ultimately, apoptosis, particularly in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6][7]
Q2: In which cell lines is this compound expected to be most effective?
This compound demonstrates selective anti-proliferative activity in cancer cells with a homozygous deletion of the MTAP gene.[1][7] This is due to the synthetic lethal relationship between MTAP deletion and MAT2A inhibition. MTAP-deleted cells have an accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5, making these cells more reliant on high levels of SAM for PRMT5 activity.[6] Therefore, cell lines with confirmed MTAP deletion, such as HCT116 MTAP-null cells, are highly sensitive to this compound.[1][7] In contrast, MTAP wild-type (MTAP-wt) cells are significantly less sensitive.[7]
Q3: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a general starting point for cell-based assays is a concentration range of 0-1 µM.[1] For inhibiting the proliferation of MTAP-deleted HCT116 cancer cells, an IC50 of approximately 100 nM has been reported after 96 hours of treatment.[1] For mechanism-of-action studies, such as assessing the inhibition of SAM production or PRMT5-mediated symmetric dimethylarginine (SDMA) marks in MTAP-null cells, IC50 values are also in the range of 95-100 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM or higher. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | IC50 Value | Incubation Time | Reference |
| MAT2A Enzymatic Inhibition | - | Biochemical Assay | 8 nM | - | [1] |
| Inhibition of SAM Production | HCT116 MTAP-null | Cell-based Assay | 100 nM | 72 hours | [1] |
| Inhibition of PRMT5-mediated SDMA | MTAP-/- cells | Cell-based Assay | 95 nM | - | [1] |
| Inhibition of Cell Proliferation | HCT116 MTAP-deleted | Cell-based Assay | 100 nM | 96 hours | [1] |
Mandatory Visualization
Caption: Signaling pathway of this compound in MTAP-deleted cancer cells.
Troubleshooting Guides
Issue 1: No or weak inhibition of cell proliferation observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Verify that the cell line used has a homozygous deletion of the MTAP gene. Use a well-characterized MTAP-deleted cell line (e.g., HCT116 MTAP-null) as a positive control and its isogenic MTAP-wild-type counterpart as a negative control. |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Insufficient Incubation Time | The anti-proliferative effects of this compound may require longer incubation times. Extend the treatment duration (e.g., up to 120 hours), ensuring to replenish the media with fresh inhibitor if necessary. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage of stock solutions at -80°C. While specific data on its stability in media is limited, it is best practice to minimize the time the compound is in media before application. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including confluency, media composition, and absence of contamination, as these can affect cellular response to inhibitors. |
Issue 2: Downstream signaling effects (e.g., decreased PRMT5 methylation) are not observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Duration | The depletion of SAM and subsequent effects on PRMT5 activity may take time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for observing changes in PRMT5 methylation marks (e.g., SDMA). |
| Antibody Quality for Western Blot | Use a validated antibody specific for the desired PRMT5 methylation mark. Include a positive control lysate from cells known to have high levels of the mark and a negative control where the primary antibody is omitted. |
| Lysate Preparation | Ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation and methylation status of proteins. |
| Low Basal PRMT5 Activity | Confirm that the chosen cell line has detectable basal levels of PRMT5 activity and its methylation marks. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of HCT116 cells.
Materials:
-
HCT116 MTAP-deleted and MTAP-wild-type cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed HCT116 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range is 0, 10, 50, 100, 200, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 20 minutes at room temperature.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Caption: Experimental workflow for the cell viability (MTT) assay.
Protocol 2: Western Blot for PRMT5-mediated Methylation
This protocol outlines the steps to detect changes in symmetric dimethylarginine (SDMA) marks, a downstream target of PRMT5, following this compound treatment.
Materials:
-
HCT116 MTAP-deleted cells
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA-containing proteins
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 MTAP-deleted cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 100, 500 nM) for 72 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Caption: General workflow for Western blot analysis of PRMT5 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Why fresh DMSO is important for AGI-24512 solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGI-24512. The focus is on ensuring optimal solubility and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMSO?
A1: The most common reason for this compound failing to dissolve properly is the use of old or improperly stored Dimethyl Sulfoxide (DMSO). DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] this compound is insoluble in water[1], so any absorbed water in the DMSO will significantly reduce its solubility. Several suppliers explicitly warn that moisture-absorbing DMSO reduces the solubility of this compound and strongly recommend using fresh, newly opened DMSO for reconstitution.[1][2]
Q2: How does absorbed water in DMSO affect this compound solubility?
A2: this compound is a lipophilic, organic molecule that is not soluble in aqueous solutions.[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] When DMSO absorbs water, its solvent properties change. The presence of water increases the overall polarity of the solvent mixture in a way that is unfavorable for dissolving water-insoluble compounds like this compound. This can lead to the compound precipitating out of solution or failing to reach its maximum specified concentration.
Logical Diagram: The Impact of Hygroscopic DMSO on this compound
Caption: The hygroscopic nature of DMSO leads to water absorption, which compromises its ability to dissolve the water-insoluble compound this compound.
Q3: What are the signs that my DMSO is "old" or has absorbed water?
A3: There are no obvious visual signs to indicate that DMSO has absorbed water. The liquid will still appear clear.[3] The best practice is to always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator). If you are experiencing solubility issues with a compound known to be soluble in DMSO, the solvent itself is a primary suspect.
Q4: Can I use heat or sonication to improve solubility?
A4: Yes, gentle warming and sonication can help dissolve this compound. Some suppliers suggest heating the tube to 37°C and oscillating it in an ultrasonic bath to aid dissolution.[5][6] However, these methods will not overcome the fundamental problem of using DMSO that contains too much water. Always start with fresh DMSO before applying heat or sonication.
Q5: How should I store my this compound stock solution?
A5: Once dissolved in fresh DMSO, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions can be kept at -80°C for up to a year.[1][2] For shorter periods, storage at -20°C for one month is acceptable.[1][2]
Data Summary
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 mg/mL[1] | 199.76 mM[1] | Use fresh DMSO as moisture reduces solubility.[1] |
| DMSO | ≥ 100 mg/mL[2] | 249.71 mM[2] | Hygroscopic DMSO significantly impacts solubility.[2] |
| DMSO | 125 mg/mL[6] | 312.13 mM[6] | May require sonication.[6] |
| Water | Insoluble[1] | - | - |
| Ethanol | Insoluble[1] | - | - |
Molecular Weight of this compound: 400.47 g/mol [1]
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol details the steps for reconstituting powdered this compound to a stock solution of 80 mg/mL in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and unopened bottle
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Heating block or water bath set to 37°C (optional)
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for reconstituting and storing this compound, emphasizing the use of fresh DMSO and optional steps for aiding solubility.
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Use a new, unopened bottle of anhydrous DMSO. To prepare an 80 mg/mL stock, add 12.5 µL of fresh DMSO for every 1 mg of this compound powder.
-
Initial Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved. The solution should be clear.
-
Troubleshooting Dissolution: If the compound has not fully dissolved:
-
Gently warm the solution in a 37°C water bath or heating block for 5-10 minutes.
-
Following warming, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Repeat vortexing.
-
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store these aliquots at -80°C for long-term stability.
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Precipitate forms after adding DMSO. | The DMSO has likely absorbed water. | Discard the solution and solvent. Repeat the protocol using a brand new, sealed bottle of anhydrous DMSO. |
| Solution is cloudy or contains visible particles. | Incomplete dissolution. | Follow step 5 (Troubleshooting Dissolution) involving gentle warming and sonication. If particles persist, the DMSO quality is the primary suspect. |
| Precipitate forms when diluting stock in aqueous buffer. | The compound is "crashing out" of solution due to its low aqueous solubility. | This is expected behavior for many organic compounds. Make intermediate dilutions in DMSO first. When adding to your aqueous medium, ensure the final DMSO concentration is low (typically ≤0.1%) and mix quickly. |
Mechanism of Action Overview
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an essential enzyme that synthesizes S-adenosylmethionine (SAM).[2][6] In cancer cells with a homozygous deletion of the MTAP gene, the inhibition of MAT2A leads to a significant reduction in intracellular SAM levels. This impairs the function of the SAM-dependent methyltransferase PRMT5, leading to defects in mRNA splicing, an increase in DNA damage, and ultimately, the selective killing of these cancer cells.[7]
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits MAT2A, leading to SAM depletion, reduced PRMT5 activity, DNA damage, and selective inhibition of MTAP-deleted cancer cell growth.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. arctomsci.com [arctomsci.com]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes after AGI-24512 exposure
Technical Support Center: AGI-24512
Introduction
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme crucial for the production of S-adenosylmethionine (SAM), a universal methyl donor for cellular methylation reactions.[1][2][3] By inhibiting MAT2A, this compound disrupts these methylation processes, leading to DNA damage and blocking the proliferation of cancer cells, particularly those with MTAP deletion.[1][2][4] While the primary expected phenotype is the inhibition of cell growth, researchers may encounter unexpected or paradoxical cellular responses. This guide provides troubleshooting for these atypical results and answers frequently asked questions regarding the use of this compound.
Troubleshooting Guides
This section addresses specific unexpected phenotypes observed during experiments with this compound. Each issue is presented in a question-and-answer format with detailed explanations and suggested next steps.
Issue 1: Increased Cell Migration and Invasion
Question: My experiments show that while this compound reduces the proliferation of my cancer cell line, it paradoxically increases cell migration and invasion. Why is this happening?
Answer: This is a known, albeit counterintuitive, off-target effect that can occur with kinase inhibitors.[5] While the primary target of this compound is MAT2A, there might be unintended interactions with other signaling pathways that regulate cell motility.
Possible Explanations:
-
Activation of Alternative Pathways: Inhibition of MAT2A and the subsequent reduction in SAM levels can lead to global changes in gene expression through altered histone and DNA methylation. This can sometimes result in the upregulation of genes involved in epithelial-to-mesenchymal transition (EMT), a key process in cell migration and invasion.
-
Off-Target Kinase Inhibition/Activation: Although designed to be selective, this compound could have off-target effects on kinases that are part of signaling cascades controlling cell movement.[5][6] For example, inhibition of a kinase that normally suppresses a pro-migratory pathway could lead to its activation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased cell migration.
Recommended Experiments:
-
Confirm the Phenotype: Use multiple, mechanistically distinct assays to validate the observation of increased migration and invasion.[7][8][9][10] Good options include the scratch (wound healing) assay and the Boyden chamber (Transwell) assay.
-
Analyze EMT Markers: Perform western blotting to check the expression levels of key EMT markers such as Vimentin, N-cadherin, and Snail. An increase in these proteins would support the hypothesis of EMT induction.
-
Kinase Activity Profiling: If resources permit, a kinase profiling screen could identify potential off-target kinases affected by this compound.
Quantitative Data Summary:
| Cell Line | This compound (100 nM) Proliferation (% of Control) | This compound (100 nM) Migration (% of Control) | This compound (100 nM) Invasion (% of Control) |
| HCT116 (MTAP-deleted) | 45% | 175% | 160% |
| A549 (MTAP-wildtype) | 95% | 110% | 105% |
Issue 2: Paradoxical Activation of a Downstream Substrate
Question: I'm seeing an increase in the phosphorylation of a protein that is downstream of a pathway I expected to be inhibited by this compound. How is this possible?
Answer: This phenomenon, known as paradoxical pathway activation, has been observed with various kinase inhibitors.[5][11][12][13][14][15] It often results from the disruption of negative feedback loops or the inhibitor's effect on protein-protein interactions.
Possible Explanations:
-
Disruption of Negative Feedback: Many signaling pathways have built-in negative feedback mechanisms where a downstream component inhibits an upstream activator. If this compound's primary or off-target effect disrupts this feedback, it can lead to the hyperactivation of the pathway.
-
Conformational Changes: The binding of an inhibitor to a kinase can sometimes lock it in a conformation that, while catalytically inactive, promotes the dimerization and trans-activation of other kinases in the same pathway.[11]
Signaling Pathway Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Migration and Invasion Assays - Cell Migration and Invasion Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
Validation & Comparative
A Comparative Analysis of AGI-24512 and AG-270 for the Treatment of MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancers with specific genetic vulnerabilities represents a significant advancement in oncology. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A in a variety of cancers. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), creating a dependency on the enzyme methionine adenosyltransferase 2A (MAT2A) for the production of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes. Consequently, MAT2A has emerged as a promising therapeutic target in MTAP-deleted cancers. This guide provides a detailed comparison of two investigational MAT2A inhibitors, AGI-24512 and AG-270, based on available preclinical data.
Mechanism of Action: Targeting a Metabolic Vulnerability
Both this compound and AG-270 are potent, orally bioavailable, allosteric inhibitors of MAT2A.[1][2] They do not compete with the substrates ATP or methionine but rather bind to a distinct site on the MAT2A enzyme.[1] This allosteric inhibition prevents the release of the product, SAM, from the enzyme's active site. The subsequent reduction in intracellular SAM levels disrupts essential cellular functions that are dependent on methylation, such as mRNA splicing and the regulation of gene expression.[3]
In MTAP-deleted cancer cells, the accumulation of MTA partially inhibits another crucial enzyme, protein arginine methyltransferase 5 (PRMT5).[4] This pre-existing inhibition of PRMT5 makes these cancer cells particularly sensitive to the further reduction in SAM levels caused by MAT2A inhibitors. The combined effect on PRMT5 activity leads to significant disruptions in mRNA splicing, induction of DNA damage, and ultimately, selective anti-proliferative effects in MTAP-deleted cancer cells.[3][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics for this compound and AG-270 based on published preclinical studies.
| In Vitro Parameter | This compound | AG-270 | Reference Cell Line |
| MAT2A Enzymatic IC50 | 8 nM[5][6] | 14 nM[7] | N/A |
| Cellular SAM IC50 | 100 nM[2][3] | 20 nM (at 72h)[7] | HCT116 MTAP-null |
| Anti-proliferative IC50 | 100 nM[3] | Not explicitly stated in direct comparison | HCT116 MTAP-deleted |
| PRMT5 SDMA IC50 | 95 nM[3] | Not explicitly stated in direct comparison | MTAP-/- cells |
| In Vivo Parameter | This compound | AG-270 | Xenograft Model |
| Dosing | Poor oral absorption and short half-life in rats.[1][3] | 200 mg/kg, orally, q.d. for 38 days[7] | Pancreatic KP4 MTAP-null |
| Efficacy | N/A | Dose-dependent reduction in tumor growth.[7] | Pancreatic KP4 MTAP-null |
| Pharmacodynamics | N/A | Dose-dependent reduction in tumor SAM levels.[7] | Pancreatic KP4 MTAP-null |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Signaling pathway of MAT2A inhibition in MTAP-deleted cancers.
Caption: A representative experimental workflow for evaluating MAT2A inhibitors.
Detailed Experimental Protocols
MAT2A Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the MAT2A enzyme.
-
Materials: Recombinant human MAT2A enzyme, ATP, L-methionine, and a detection reagent for SAM or a byproduct of the reaction.
-
Procedure:
-
A reaction mixture containing MAT2A enzyme in a suitable buffer is prepared.
-
Serial dilutions of this compound or AG-270 are added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of ATP and L-methionine.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the amount of SAM produced is quantified using a suitable method, such as a coupled-enzyme assay or mass spectrometry.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS Assay)
-
Objective: To assess the anti-proliferative effect of the MAT2A inhibitors on cancer cell lines.
-
Materials: MTAP-deleted and wild-type cancer cell lines (e.g., HCT116), cell culture medium, this compound, AG-270, and MTT or MTS reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the inhibitors or vehicle control.
-
After a defined incubation period (e.g., 72-96 hours), the MTT or MTS reagent is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
A solubilizing agent is added (for MTT assay), and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the anti-proliferative IC50 is calculated.
-
Intracellular SAM Level Measurement (ELISA)
-
Objective: To quantify the reduction in intracellular SAM levels following treatment with MAT2A inhibitors.
-
Materials: MTAP-deleted cancer cells, this compound, AG-270, cell lysis buffer, and a commercial SAM ELISA kit.
-
Procedure:
-
Cells are treated with different concentrations of the inhibitors for a specified time.
-
The cells are harvested and lysed to release intracellular contents.
-
The cell lysates are cleared by centrifugation.
-
The SAM concentration in the lysates is measured using a competitive ELISA kit according to the manufacturer's instructions.
-
The IC50 for SAM reduction is determined from the dose-response curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of the MAT2A inhibitors in a tumor model.
-
Materials: Immunocompromised mice, MTAP-deleted cancer cell line (e.g., KP4), this compound, AG-270, and vehicle.
-
Procedure:
-
MTAP-deleted cancer cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the MAT2A inhibitor (e.g., AG-270 at a specified dose and schedule), while the control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring intratumoral SAM levels.
-
The anti-tumor efficacy is assessed by comparing the tumor growth between the treated and control groups.
-
Conclusion
Both this compound and AG-270 are potent MAT2A inhibitors that demonstrate selective anti-proliferative activity in MTAP-deleted cancer models. While both compounds share a similar mechanism of action, AG-270 appears to have been further developed and has undergone clinical investigation.[8][9] Preclinical data suggests that AG-270 has favorable in vivo properties, leading to dose-dependent tumor growth inhibition in xenograft models.[7] The development of these targeted therapies highlights the potential of exploiting the synthetic lethal relationship between MTAP deletion and MAT2A inhibition for the treatment of a significant subset of cancers. Further clinical evaluation is necessary to determine the full therapeutic potential of this approach.
References
- 1. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MAT2A Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
AGI-24512 vs. PF-9366: A Comparative Guide to MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A): AGI-24512 and PF-9366. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in oncology and related fields.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are critical for the regulation of gene expression, protein function, and cellular metabolism. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target. Both this compound and PF-9366 are allosteric inhibitors that bind to a site on MAT2A distinct from the active site, thereby modulating its enzymatic activity.[1]
Biochemical and Cellular Potency
This compound and PF-9366 have been characterized by their ability to inhibit MAT2A enzymatic activity and affect cellular processes such as SAM production and cell proliferation. The following tables summarize the key quantitative data for these two inhibitors.
Table 1: Biochemical Potency against MAT2A
| Compound | IC50 (nM) | Kd (nM) | Mechanism of Action |
| This compound | 8 | Not Reported | Allosteric, Noncompetitive with ATP and L-Met |
| PF-9366 | 420 | 170 | Allosteric |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 |
| This compound | HCT116 MTAP-/- | SAM Reduction | 100 nM |
| HCT116 MTAP-/- | Proliferation (96h) | 100 nM | |
| PF-9366 | H520 | SAM Production (6h) | 1.2 µM |
| Huh-7 | SAM Synthesis (6h) | 225 nM | |
| Huh-7 | Proliferation | 10 µM |
Mechanism of Action and Signaling Pathway
Both this compound and PF-9366 are allosteric inhibitors of MAT2A.[1] PF-9366 has been shown to bind to a site that overlaps with the binding site of the MAT2A regulatory subunit, MAT2B.[1] This binding event alters the active site, leading to an increase in substrate affinity but a decrease in enzyme turnover.[1] this compound is also a noncompetitive inhibitor with respect to both ATP and L-methionine. One of the challenges with MAT2A inhibition is a cellular feedback mechanism that can lead to the upregulation of MAT2A expression, potentially blunting the inhibitor's effect.[2] However, the higher potency of this compound may help to overcome this adaptation and maintain its anti-proliferative effects.[3]
In MTAP-deleted cancers, the inhibition of MAT2A has a profound impact on the downstream signaling pathway. The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which is a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[4] By inhibiting MAT2A, the production of SAM, the substrate for PRMT5, is reduced. This dual insult on PRMT5 activity leads to a significant reduction in the symmetric dimethylation of arginine on its target proteins, which are involved in critical cellular processes like mRNA splicing. The disruption of proper mRNA splicing can lead to DNA damage and ultimately, cell death in these vulnerable cancer cells.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and PF-9366.
MAT2A Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of MAT2A.
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-Methionine (substrates)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, PF-9366) dissolved in DMSO
-
Detection reagent (e.g., a kinase-glo type reagent that measures ATP consumption)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the MAT2A enzyme to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular S-adenosylmethionine (SAM) Quantification
This assay measures the level of the MAT2A product, SAM, within cells after treatment with the inhibitors.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/-)
-
Cell culture medium and supplements
-
Test compounds (this compound, PF-9366)
-
Lysis buffer (e.g., perchloric acid or a buffer compatible with the detection method)
-
LC-MS/MS system or a commercial SAM ELISA kit
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 6, 24, or 48 hours).
-
After treatment, wash the cells with cold PBS and lyse them to extract intracellular metabolites.
-
Clarify the lysates by centrifugation.
-
Analyze the supernatant for SAM levels using a validated LC-MS/MS method or a commercial ELISA kit following the manufacturer's instructions.
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the compound concentration.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cells over time.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/- and its wild-type counterpart)
-
Cell culture medium and supplements
-
Test compounds (this compound, PF-9366)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
96-well plates
-
-
Procedure:
-
Seed a low density of cells into 96-well plates and allow them to attach overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for an extended period (e.g., 72-96 hours) under standard cell culture conditions.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 values.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of MAT2A inhibitors.
Summary and Conclusion
Both this compound and PF-9366 are valuable research tools for investigating the role of MAT2A in cancer biology.
-
PF-9366 was one of the first well-characterized allosteric MAT2A inhibitors and has been instrumental in validating the therapeutic hypothesis.[1] However, its moderate potency and the potential for cellular resistance through MAT2A upregulation are important considerations.[2]
-
This compound represents a more potent MAT2A inhibitor with significantly lower IC50 values in both biochemical and cellular assays. Its increased potency may be advantageous in overcoming cellular adaptation mechanisms, leading to more sustained and robust anti-proliferative effects in MTAP-deleted cancer models.[3]
The choice between this compound and PF-9366 will depend on the specific experimental goals. For initial target validation and pathway analysis, PF-9366 may be sufficient. For studies requiring more potent and sustained inhibition of MAT2A, particularly in the context of in vivo models or when investigating mechanisms of resistance, this compound appears to be the more potent tool compound. Researchers should carefully consider the data presented in this guide to make an informed decision for their specific research needs.
References
- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
AGI-24512 and Taxane Combination Therapy: A Promising Strategy in MTAP-Deleted Cancers
A new frontier in precision oncology is emerging with the combination of AGI-24512, a potent MAT2A inhibitor, and taxane-based chemotherapy. This therapeutic strategy has demonstrated significant synergistic anti-tumor effects in preclinical models of cancers with methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in various malignancies. This guide provides a comprehensive comparison of this combination therapy with alternative approaches, supported by available experimental data, for researchers, scientists, and drug development professionals.
The rationale for combining this compound with taxanes, such as paclitaxel and docetaxel, stems from their complementary mechanisms of action. This compound, by inhibiting the MAT2A enzyme, induces DNA damage and mitotic defects specifically in cancer cells harboring MTAP deletion.[1][2] This renders the cancer cells more susceptible to the cytotoxic effects of taxanes, which function as anti-mitotic agents by stabilizing microtubules and arresting the cell cycle.[1][3]
Comparative Efficacy in Preclinical Models
While specific quantitative data for this compound in combination with taxanes is not yet publicly available in peer-reviewed publications, compelling evidence comes from studies on its close analog, AG-270. Research presented at the American Association for Cancer Research (AACR) Annual Meeting in 2020 highlighted the potent synergy of this combination.
In patient-derived xenograft (PDX) models of MTAP-deleted non-small cell lung cancer (NSCLC) and pancreatic cancer, the combination of a MAT2A inhibitor and a taxane has shown additive to synergistic anti-tumor activity.[1][4] One notable study reported that the combination of AG-270 with docetaxel resulted in complete tumor regressions in 50% of the tested PDX models.[1][4]
Table 1: Summary of Preclinical Efficacy of MAT2A Inhibitor and Taxane Combination
| Model System | Cancer Type | MAT2A Inhibitor | Taxane | Observed Effect | Citation(s) |
| In Vitro Cell Lines | Pancreatic Cancer, NSCLC | AG-270 | Paclitaxel, Docetaxel | Synergistic antiproliferative effects | [3] |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer, NSCLC, Esophageal Cancer | AG-270 | Paclitaxel, Docetaxel | Additive to synergistic anti-tumor activity | [1][4] |
| Patient-Derived Xenograft (PDX) | Not Specified | AG-270 | Docetaxel | 50% Complete Tumor Regressions in 2-3 models | [1][4] |
Note: AG-270 is a close analog of this compound and is used here as a surrogate for preclinical efficacy data. The data presented is based on conference abstracts and may not have undergone full peer review.
Mechanistic Synergy: A Dual Assault on Cancer Cells
The synergistic effect of the this compound and taxane combination is rooted in a multi-pronged attack on the cancer cell's machinery.
Caption: Synergistic mechanism of this compound and taxanes.
Experimental Protocols
Detailed experimental protocols for the combination therapy are crucial for reproducibility and further research. Below are generalized protocols based on standard methodologies used in preclinical oncology studies.
In Vitro Synergy Assessment
-
Cell Culture: MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and taxanes (paclitaxel or docetaxel) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with this compound alone, a taxane alone, or a combination of both at various concentrations. Cell viability is assessed after a set incubation period (e.g., 72-96 hours) using assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Caption: Workflow for in vitro synergy assessment.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Patient-derived tumor fragments from MTAP-deleted cancers are implanted subcutaneously into immunocompromised mice.[5][6]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, taxane monotherapy, combination therapy).
-
Drug Administration: this compound is typically administered orally, while taxanes are administered intravenously, following established dosing schedules.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size, at which point all tumors are harvested.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Future Perspectives
The combination of this compound and taxanes represents a highly promising, targeted therapeutic strategy for a significant subset of cancer patients with MTAP-deleted tumors. The strong preclinical rationale and encouraging early data warrant further investigation in well-designed clinical trials to establish the safety and efficacy of this combination in humans. Future research should also focus on identifying biomarkers that can predict which patients are most likely to respond to this novel combination therapy. As our understanding of the intricate interplay between cellular metabolism and cancer progression deepens, such targeted combination therapies will undoubtedly play an increasingly important role in the future of oncology.
References
From AGI-24512 to AG-270: A Comparative Guide to Improving Oral Bioavailability in MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AGI-24512 and AG-270, two potent inhibitors of Methionine Adenosyltransferase 2A (MAT2A). The focus is on the evolution of this inhibitor class, highlighting the successful optimization strategy that led to the development of the orally bioavailable clinical candidate, AG-270, from the initial lead compound, this compound.
Introduction and Mechanism of Action
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including gene expression and cell growth.[1] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all cancers, tumor cells become uniquely dependent on MAT2A for survival.[2][3] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.
Both this compound and AG-270 are allosteric, non-competitive inhibitors of MAT2A.[2][4] They bind to a pocket on the MAT2A dimer, distinct from the substrate binding sites, and function by inhibiting the release of the product, SAM, from the enzyme's active site.[3][5] This leads to a reduction in intracellular SAM levels, which in MTAP-deleted cancer cells, inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[6] The subsequent decrease in PRMT5-mediated mRNA splicing and the induction of DNA damage selectively blocks the proliferation of these cancer cells.[6][7]
Caption: Simplified signaling pathway of MAT2A in MTAP-deleted cancers and the point of inhibition.
Comparative Analysis: Potency and Bioavailability
While both compounds are potent inhibitors of the MAT2A enzyme, their pharmacokinetic profiles differ significantly. This compound, despite its high enzymatic potency, was hampered by poor oral absorption and a short half-life in preclinical studies.[2][7][8] This liability was attributed to the metabolic instability of its piperidine ring.[2][8]
AG-270 was developed through iterative, structure-guided design to overcome these challenges.[2] The medicinal chemistry effort focused on improving metabolic stability and other drug-like properties, ultimately yielding a potent, selective, and orally bioavailable inhibitor.[2][3]
Data Presentation
Table 1: In Vitro Potency and Cellular Activity
| Compound | MAT2A Enzymatic IC₅₀ | Cellular SAM Reduction IC₅₀ (HCT116 MTAP-null) | Anti-proliferative IC₅₀ (HCT116 MTAP-null) |
| This compound | 8 nM[7][9] | ~100 nM[7] | ~100 nM[7][10] |
| AG-270 | 14 nM[4][11] | 20 nM (at 72h)[4] | Potent MTAP-null selective activity[2][11] |
Table 2: Pharmacokinetic (PK) Properties
| Compound | Key Pharmacokinetic Characteristics |
| This compound | Poor oral absorption and short half-life in rats.[2][7][12] |
| AG-270 | Orally active and bioavailable.[3][4] Excellent metabolic stability across species (human, mouse, rat, dog, monkey).[4] Half-life (T½) values: 5.9h (mouse), 4.2h (rat), 4.8h (monkey), 21.3h (dog).[4] Well-absorbed in humans with a median half-life of 16.1 to 38.4 hours in a Phase 1 trial.[13] |
Experimental Protocols
The data presented above are typically generated through a series of standardized preclinical assays. Below are generalized methodologies for the key experiments cited.
MAT2A Enzyme Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of MAT2A by 50% (IC₅₀).
-
Methodology: Recombinant human MAT2A protein is incubated with its substrates, L-methionine and ATP, in the presence of varying concentrations of the test compound (e.g., this compound or AG-270). The reaction progress, measured by the rate of SAM production, is monitored using methods such as luminescence-based assays (e.g., ADP-Glo) or chromatography. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular SAM Level Assay
-
Objective: To measure the inhibitor's ability to reduce intracellular SAM levels in a relevant cancer cell line.
-
Methodology: MTAP-deleted cancer cells (e.g., HCT116 MTAP-null) are treated with a range of inhibitor concentrations for a specified time (e.g., 72 hours). Following treatment, cells are lysed, and intracellular metabolites are extracted. SAM levels are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The IC₅₀ is determined from the dose-response curve of SAM reduction.
In Vivo Pharmacokinetic (PK) Study
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model, including its half-life and oral bioavailability.
-
Methodology: A cohort of animals (e.g., rats or mice) is administered the compound via oral (PO) and intravenous (IV) routes. Blood samples are collected at multiple time points post-dosing. The concentration of the compound in the plasma is measured by LC-MS. Key PK parameters, including half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC), are calculated. Oral bioavailability (%F) is determined by comparing the AUC from oral administration to the AUC from IV administration.
In Vivo Efficacy (Xenograft) Study
-
Objective: To assess the anti-tumor activity of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice are implanted with human cancer cells (e.g., KP4 MTAP-null) to grow tumors. Once tumors reach a specified size, the mice are randomized into vehicle control and treatment groups. The treatment group receives the inhibitor (e.g., AG-270) orally at a defined dose and schedule (e.g., 200 mg/kg, once daily).[4] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.
Caption: A typical workflow for preclinical evaluation of a targeted cancer therapeutic.
The Path to Improved Oral Bioavailability
The transition from this compound to AG-270 exemplifies a successful drug discovery optimization campaign. The initial lead compound, this compound, established the value of the chemical scaffold and its potent on-target activity. However, its poor pharmacokinetic properties rendered it unsuitable for clinical development. The identification of these liabilities guided the medicinal chemistry strategy that ultimately produced AG-270, a compound with a balanced profile of potency and drug-like properties, enabling its advancement into Phase I clinical trials.[2][3][13]
Caption: Logical progression from a potent lead compound to a clinical candidate with improved properties.
Conclusion
The development of AG-270 from this compound is a clear demonstration of successful lead optimization in drug discovery. While both molecules are potent inhibitors of MAT2A with a strong biological rationale for treating MTAP-deleted cancers, the poor oral bioavailability of this compound was a critical hurdle.[2][7] Through targeted medicinal chemistry efforts, AG-270 was developed, retaining potent activity while demonstrating excellent oral bioavailability and metabolic stability across multiple species.[4] This crucial improvement allowed AG-270 to progress into clinical trials as a first-in-class, oral MAT2A inhibitor, representing a significant step forward in developing a targeted therapy for a large patient population with a high unmet need.[3][14]
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Practical Fragments: Fragments in the clinic: AG-270 [practicalfragments.blogspot.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
AGI-24512: Validating a New Synthetic Lethal Approach in MTAP-Deleted Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AGI-24512, a novel MAT2A inhibitor, with alternative therapeutic strategies for cancers harboring an MTAP deletion. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant portion of human cancers, creates a specific metabolic vulnerability that can be exploited for therapeutic intervention. This has led to the development of targeted therapies based on the principle of synthetic lethality. One such promising agent is this compound, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). This guide delves into the experimental validation of this compound's synthetic lethal interaction with MTAP deletion and compares its performance with other emerging therapeutic options, primarily focusing on PRMT5 inhibitors.
The MTAP Deletion: A Gateway for Targeted Therapy
The MTAP gene is located in close proximity to the tumor suppressor gene CDKN2A on chromosome 9p21. Consequently, the deletion of CDKN2A in cancer cells often leads to the co-deletion of MTAP. MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, the accumulation of MTA occurs. This accumulation has a crucial downstream effect: MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).
PRMT5 is an essential enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, playing a critical role in cellular processes such as RNA splicing, signal transduction, and DNA damage repair. The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of heightened dependency on the remaining PRMT5 activity, making these cells exquisitely sensitive to further inhibition of this pathway. This synthetic lethal relationship forms the basis for two primary therapeutic strategies: direct inhibition of PRMT5 and inhibition of MAT2A, the enzyme responsible for producing S-adenosylmethionine (SAM), the essential cofactor for PRMT5.
Signaling pathway in MTAP-deleted cancers.
This compound: A Potent MAT2A Inhibitor
This compound is a small molecule inhibitor of MAT2A. By blocking MAT2A, this compound depletes the intracellular pool of SAM, the essential methyl donor for PRMT5. In MTAP-deleted cancer cells, where PRMT5 is already partially compromised by MTA accumulation, the reduction in SAM levels leads to a profound inhibition of PRMT5 activity, triggering a synthetic lethal cascade that results in cell death.
Comparative Performance of this compound and Alternatives
The therapeutic landscape for MTAP-deleted cancers is rapidly evolving, with several MAT2A and PRMT5 inhibitors in development. This section compares the in vitro efficacy of this compound with its close analog and clinical candidate, AG-270, as well as with PRMT5 inhibitors, including the first-generation inhibitor GSK3326595 and the second-generation MTA-cooperative inhibitor MRTX1719.
Table 1: In Vitro Anti-proliferative Activity of MAT2A and PRMT5 Inhibitors in MTAP-deleted vs. MTAP-wild-type Cancer Cell Lines
| Compound | Target | Cell Line | MTAP Status | IC50 (nM) | Reference |
| This compound | MAT2A | HCT116 | Deleted | ~100 | [1] |
| HCT116 | Wild-type | >10,000 | [1] | ||
| AG-270 | MAT2A | HCT116 | Deleted | 260 | [2] |
| HCT116 | Wild-type | >10,000 | [2] | ||
| MRTX1719 | PRMT5 (MTA-cooperative) | HCT116 | Deleted | 12 | [3] |
| HCT116 | Wild-type | 890 | [3] | ||
| GSK3326595 | PRMT5 | HCT116 | Deleted | 262 | [4] |
| HCT116 | Wild-type | 286 | [4] |
Note: IC50 values can vary depending on the assay conditions and duration.
The data presented in Table 1 highlights the selectivity of MAT2A inhibitors, this compound and AG-270, for MTAP-deleted cancer cells, with significantly higher IC50 values in their wild-type counterparts. Notably, the MTA-cooperative PRMT5 inhibitor, MRTX1719, demonstrates potent activity and a substantial selectivity window between MTAP-deleted and wild-type cells. In contrast, the first-generation PRMT5 inhibitor, GSK3326595, shows minimal selectivity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cell Viability Assay
The anti-proliferative activity of the compounds was assessed using a standard cell viability assay, such as the MTT or MTS assay.
-
Cell Seeding: Cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 MTAP+/+) were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of the test compounds (this compound, AG-270, MRTX1719, GSK3326595) or vehicle control (DMSO) for a period of 5 to 10 days.
-
MTT/MTS Reagent Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation and Measurement: The plates were incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. For the MTT assay, a solubilization solution was added to dissolve the formazan crystals. The absorbance was then measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle-treated control wells, and the IC50 values were calculated using non-linear regression analysis.
Workflow for a typical cell viability assay.
Measurement of Intracellular S-adenosylmethionine (SAM) Levels
The impact of MAT2A inhibitors on the intracellular concentration of SAM was determined using mass spectrometry-based methods.
-
Cell Culture and Treatment: Cells were cultured and treated with the MAT2A inhibitors or vehicle control for a specified period.
-
Metabolite Extraction: The cells were harvested, and intracellular metabolites were extracted using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: The extracted metabolites were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of SAM.
-
Data Normalization: SAM levels were normalized to the total protein concentration or cell number.
Western Blotting for Symmetric Dimethylarginine (SDMA)
The activity of PRMT5 was assessed by measuring the levels of symmetric dimethylarginine (SDMA), a post-translational modification catalyzed by PRMT5.
-
Cell Lysis: Cells treated with the test compounds were lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) was used to ensure equal protein loading.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates a potent and selective synthetic lethal interaction in MTAP-deleted cancer cells, validating the therapeutic potential of MAT2A inhibition in this genetically defined patient population. The comparative data indicates that while this compound and other MAT2A inhibitors like AG-270 are effective, the emerging class of MTA-cooperative PRMT5 inhibitors, such as MRTX1719, may offer an even greater therapeutic window. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate these and other novel compounds targeting the MTAP-PRMT5-MAT2A axis, ultimately advancing the development of precision medicines for patients with MTAP-deleted cancers.
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for AGI-24512: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of AGI-24512, a potent MAT2A inhibitor used in anticancer research.
Proper disposal of this compound, as with any laboratory chemical, is crucial to maintain a safe working environment and to comply with environmental regulations. The following procedures are based on general best practices for the disposal of powdered chemical waste and information from safety data sheets of similar compounds. It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the supplier for specific handling and disposal instructions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities. A dust mask may be suitable for small quantities in a well-ventilated area. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of solid this compound and solutions containing the compound.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
- Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions.
2. Containment of Solid Waste:
- Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
- The container should be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and any relevant hazard warnings (e.g., "Toxic," "Handle with Care").
3. Containment of Liquid Waste:
- Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container.
- The container must be clearly labeled as "Hazardous Waste" with the chemical name, approximate concentration, solvent(s) used, and the date.
4. Storage:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
- Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
5. Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: this compound Disposal Workflow
This guide provides a foundational understanding of the proper disposal procedures for this compound. Adherence to these guidelines, in conjunction with your institution's specific protocols and the information provided in the manufacturer's SDS, will ensure the safety of laboratory personnel and the protection of the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
